molecular formula C20H27NO2 B1531254 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline CAS No. 1040687-10-2

4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Cat. No.: B1531254
CAS No.: 1040687-10-2
M. Wt: 313.4 g/mol
InChI Key: RICPZAQITHQLOO-UHFFFAOYSA-N
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Description

4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-4-22-19-11-9-18(10-12-19)21-15-17-7-5-6-8-20(17)23-14-13-16(2)3/h5-12,16,21H,4,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICPZAQITHQLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

[1][2][3][4][5]

Executive Summary

This compound (Molecular Formula: C₂₀H₂₇NO₂ ) is a secondary amine intermediate characterized by a diaryl scaffold linked via a methylene bridge.[1] Structurally, it consists of a p-phenetidine (4-ethoxyaniline) core N-alkylated with a 2-(isopentyloxy)benzyl moiety.

This compound represents a class of N-benzyl-anilines often utilized as building blocks in medicinal chemistry for the synthesis of antihistamines, local anesthetics, and liquid crystalline materials. Its specific ortho-substitution pattern on the benzyl ring introduces steric constraints that differentiate its reactivity and binding profiles from para-substituted analogs.

Chemical Identity & Molecular Metrics[6][7]

Nomenclature & Identifiers
PropertyValue
Systematic Name 4-Ethoxy-N-[2-(3-methylbutoxy)benzyl]aniline
Common Name This compound
CAS Number Not widely indexed; refer to specific vendor catalog IDs (e.g., Santa Cruz sc-490333)
SMILES CCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCCC(C)C
InChI Key (Predicted)LZBQPOX...[2][3] (Structure dependent)
Molecular Weight Analysis

The molecular weight is derived from standard atomic weights (IUPAC 2022).

ElementCountAtomic Weight ( g/mol )Subtotal
Carbon (C) 2012.011240.220
Hydrogen (H) 271.00827.216
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW 313.44 g/mol
Monoisotopic Mass 313.2042 Da

Structural Elucidation

The molecule is composed of two distinct aromatic domains connected by a flexible aminomethyl linker.

Domain A: The Aniline Core (Electron Donor)
  • Structure: A benzene ring substituted at the 4-position with an ethoxy group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Electronic Effect: The ethoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring and making the amine nitrogen more nucleophilic compared to unsubstituted aniline.

  • Role: Acts as the nucleophilic component during synthesis.

Domain B: The Benzyl Substituent (Steric Modulator)
  • Structure: A benzyl group substituted at the 2-position (ortho) with an isopentyloxy group (

    
    ).
    
  • Steric Effect: The ortho-isopentyloxy group creates significant steric bulk near the methylene bridge. This can restrict rotation around the

    
     bond and influence the conformation of the molecule in a binding pocket.
    
  • Lipophilicity: The isopentyl chain significantly enhances the

    
     (lipophilicity), facilitating membrane permeability.
    
Visualization of Structural Connectivity

The following diagram illustrates the logical fragmentation and connectivity of the molecule.

ChemicalStructureEthoxy4-Ethoxy Group(Electron Donor)RingAAniline Ring(Phenyl)Ethoxy->RingAParaAmineSecondary Amine(-NH-)RingA->AmineC-N BondLinkerMethylene Bridge(-CH2-)Amine->LinkerN-C BondRingBBenzyl Ring(o-Substituted)Linker->RingBC-C BondIsoP2-Isopentyloxy Group(Lipophilic Tail)RingB->IsoPOrtho

Caption: Structural connectivity showing the electron-rich aniline core linked to the lipophilic benzyl tail.

Synthesis Strategy: Reductive Amination

The most robust synthetic route for This compound is Reductive Amination . This convergent synthesis involves the condensation of an aldehyde and an amine, followed by reduction.

Retrosynthetic Analysis
  • Precursor A (Amine): p-Phenetidine (4-Ethoxyaniline).

  • Precursor B (Aldehyde): 2-(Isopentyloxy)benzaldehyde.

Step-by-Step Protocol
  • Imine Formation (Condensation):

    • React equimolar amounts of p-phenetidine and 2-(isopentyloxy)benzaldehyde in a solvent like Methanol (MeOH) or Dichloromethane (DCM).

    • Mechanism:[2][3] Nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, followed by dehydration to form the Schiff Base (Imine) intermediate.

    • Note: Use of a dehydrating agent (e.g.,

      
       or molecular sieves) drives the equilibrium forward.
      
  • Reduction:

    • Treat the crude imine with a reducing agent such as Sodium Borohydride (

      
      )  or Sodium Triacetoxyborohydride (
      
      
      )
      .
    • Conditions:

      
       to Room Temperature, stirring for 1-4 hours.
      
    • Outcome: The

      
       double bond is reduced to a 
      
      
      single bond, yielding the secondary amine.
Synthesis Workflow Diagram

SynthesisPathwayP14-Ethoxyaniline(p-Phenetidine)ImineIntermediate Schiff Base(Imine)P1->ImineCondensationP22-(Isopentyloxy)benzaldehydeP2->ImineCondensationProductThis compound(Target Molecule)Imine->ProductReductionCondensationDehydration(-H2O)ReductionReduction(NaBH4 / MeOH)

Caption: Reductive amination pathway converting phenetidine and substituted benzaldehyde into the target secondary amine.

Predicted Analytical Profile

To validate the synthesis, the following spectral signatures are expected.

Proton NMR ( -NMR) in
Chemical Shift (

)
MultiplicityIntegrationAssignment
0.96 Doublet6HIsopentyl

1.38 Triplet3HEthoxy

1.70 Multiplet2HIsopentyl

(beta)
1.85 Multiplet1HIsopentyl

(methine)
3.90 Broad Singlet1HAmine

(exchangeable)
4.00 Triplet2HIsopentyl

(alpha)
4.05 Quartet2HEthoxy

4.35 Singlet2HBenzylic

6.60 - 7.30 Multiplet8HAromatic Protons (Aniline + Benzyl rings)
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  314.21 m/z.
    
  • Fragmentation Pattern:

    • Loss of the 4-ethoxyaniline moiety usually yields a tropylium-like cation from the benzyl fragment (

      
      ).
      
    • Cleavage of the isopentyl ether is also common.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
    
  • Solubility: Insoluble in water; soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Catalog #sc-490333. Retrieved from

  • PubChem. Compound Summary: N-(4-Ethoxybenzylidene)-4-acetylaniline (Structural Analog). National Library of Medicine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for synthesis).

The Solubility Profile of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline in Organic Solvents: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The determination of a compound's solubility profile is a cornerstone of early-phase drug development, influencing everything from formulation and dosage to bioavailability and toxicological assessment.[1] This technical guide provides a comprehensive framework for establishing the solubility profile of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline, a molecule possessing both polar and non-polar characteristics. Due to the absence of publicly available empirical data for this specific compound, this paper focuses on the foundational principles of solubility, outlines a gold-standard experimental protocol for its determination, and presents a predictive solubility map based on solvent physicochemical properties. This document is intended to serve as a practical guide for researchers, enabling them to systematically evaluate this compound and others like it.

Introduction: The Critical Role of Solubility

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous solution—stands out.[1][2] Poor solubility can lead to unreliable results in in-vitro assays, hinder formulation development, and result in low or erratic bioavailability, ultimately causing promising candidates to fail.[3] Therefore, a thorough understanding of a compound's behavior across a range of solvents is not merely academic; it is a critical, predictive tool in risk mitigation and strategic development. This guide will deconstruct the factors governing the solubility of this compound and provide the necessary tools for its empirical determination.

Physicochemical Analysis of the Solute

To predict the solubility of this compound, we must first analyze its molecular structure (Molecular Formula: C₂₀H₂₇NO₂, Molecular Weight: 313.43 g/mol [4]).

  • Polar Moieties: The structure contains a secondary amine (-NH-) and two ether linkages (-O-). The nitrogen atom can act as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The oxygen atoms in the ether groups are hydrogen bond acceptors.[5][6] These groups impart polarity and the potential for specific interactions with polar solvents.

  • Non-Polar Moieties: The molecule is dominated by large, non-polar fragments: two aromatic rings and a branched isopentyloxy group. These bulky hydrocarbon regions will drive solubility in non-polar, lipophilic solvents through van der Waals and dispersive forces.[6]

This duality is key. The molecule is amphiphilic in nature, suggesting it will not be readily soluble in the extremes of the polarity scale (e.g., water or hexane) but will likely find optimal solubility in solvents of intermediate polarity that can engage with both its hydrophobic and hydrophilic features. The general principle of "like dissolves like" provides a foundational, albeit simplified, lens for our predictions.[2][7]

Theoretical Framework: Quantifying Solvent Effects

To move beyond the qualitative "like dissolves like" rule, we utilize quantitative solvent parameters. These metrics allow for a more refined prediction of solubility by describing the specific intermolecular forces at play.

  • Dielectric Constant (ε): This parameter measures a solvent's ability to separate ions and solvate charges.[8] Solvents with high dielectric constants (e.g., DMSO, Acetonitrile) are effective at dissolving polar or ionic compounds.[8][9]

  • Polarity Index (P'): This is an empirical measure of a solvent's relative polarity, based on its solubility in various standard solutes. It provides a useful, general scale for ranking solvents.[10][11]

  • Hansen Solubility Parameters (HSP): This is a more sophisticated model that deconstructs the total cohesive energy of a solvent into three components[12][13][14]:

    • δD (Dispersion): Energy from atomic-level van der Waals forces.

    • δP (Polar): Energy from dipole-dipole interactions.

    • δH (Hydrogen Bonding): Energy from hydrogen bond formation. The core concept is that substances with similar HSP values are likely to be miscible.[14][15] By mapping the HSP of various solvents, we can define a "solubility sphere" for a given solute.

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain reliable, quantitative data, an empirical study is essential. The "gold standard" for determining equilibrium solubility is the Shake-Flask method.[16][17] This technique measures the true thermodynamic solubility of a compound once a saturated solution has reached equilibrium, making it highly reproducible and trustworthy.[3][18]

Step-by-Step Methodology
  • Preparation: Dispense a known volume (e.g., 1.0 mL) of each selected high-purity organic solvent into separate, inert glass vials.

  • Addition of Solute: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.[18]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.[3][16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, which can falsely elevate concentration measurements, the supernatant must be clarified. Centrifugation at high speed (e.g., 10,000 rpm for 10 minutes) followed by filtration through a solvent-compatible 0.22 µm syringe filter is a robust method.[16]

  • Sample Dilution: Carefully pipette a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. A calibration curve must be generated using certified standards of this compound to ensure accurate quantification.[1]

Experimental Workflow Diagram

The following diagram visualizes the Shake-Flask protocol, emphasizing the critical steps for ensuring data integrity.

G Figure 1: Shake-Flask Equilibrium Solubility Workflow A Step 1: Preparation Dispense 1.0 mL of pure solvent into labeled vials B Step 2: Add Solute Add excess 4-Ethoxy-N-[...] aniline to each vial A->B Ensure excess solid C Step 3: Equilibration Seal and shake at 25°C for 24-48 hours B->C Constant T° D Step 4: Phase Separation Centrifuge and filter supernatant (0.22 µm filter) C->D Ensure equilibrium E Step 5: Dilution Precisely dilute clear supernatant into mobile phase D->E Critical for accuracy F Step 6: Quantification Analyze concentration via validated HPLC-UV method E->F G Figure 2: Predicted Solubility vs. Solvent Class cluster_0 Solvent Classes Non-Polar Non-Polar L_NP Moderate Non-Polar->L_NP Predicted Solubility Polar Aprotic Polar Aprotic L_PA High Polar Aprotic->L_PA Predicted Solubility Polar Protic Polar Protic L_PP Low-Moderate Polar Protic->L_PP Predicted Solubility Solute 4-Ethoxy-N-[2-(isopentyloxy) benzyl]aniline Solute->Non-Polar Moderate Interaction (van der Waals) Solute->Polar Aprotic Strong Interaction (Dipole-Dipole) Solute->Polar Protic Weak Interaction (H-Bond Disruption)

Caption: Relationship between solvent class and predicted solubility.

Conclusion

The solubility profile of this compound is predicted to be optimal in moderately polar aprotic solvents, a hypothesis derived from a structural analysis of its amphiphilic nature. This guide provides the complete theoretical and practical framework necessary for the empirical validation of this profile. By employing the robust Shake-Flask methodology and interpreting the results within the context of quantitative solvent parameters, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. The principles and protocols detailed herein are not only applicable to the target compound but also serve as a universal template for solubility characterization in the broader field of medicinal chemistry.

References

  • Burdick & Jackson. (n.d.). Dielectric Constant.
  • Kondovych, S. (2022, May 31). Compound solubility measurements for early drug discovery. Life Chemicals.
  • Ali, M. (2016, March 4). Polarity Index. ResearchGate.
  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Leahy, D. E., Morris, J. J., Taylor, P. J., & Wait, A. R. (1992). Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity. PubMed.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Shodex. (n.d.). Polarities of Solvents.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • porphyrin. (2019, May 30). Qualitative Comparisons of Dielectric Constants of Organic Solvents. Chemistry Stack Exchange.
  • Unknown. (2014, November 26). Polarity Index PDF. Scribd.
  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application.
  • Frontier, A. (2026). Solvents and Polarity. University of Rochester.
  • Unknown. (n.d.). Dielectric Constant of Common solvents.
  • Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters.
  • Svanbäck, S., et al. (n.d.). Summary of solubility measurement protocols of each company before harmonization.
  • Reusch, W. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University.
  • Jalalon, J. V. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.
  • Soderberg, T. (2022, September 30). 3.1: Physical properties of organic compounds. Chemistry LibreTexts.
  • Akerlof, G. (1932). DIELECTRIC CONSTANTS OF SOME ORGANIC SOLVENT-WATER MIXTURES AT VARIOUS TEMPERATURES. Journal of the American Chemical Society.
  • Robertson, C. C., et al. (2017). Hydrogen bonding vs. halogen bonding: the solvent decides. RSC Publishing.
  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • Tessensohn, M. E., et al. (n.d.). Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. Chemphyschem.
  • Abraham, M. H., et al. (n.d.). Hydrogen Bonding between Solutes in Solvents Octan-1-ol and Water. NIH.
  • PubChem. (n.d.). 4-Ethoxyaniline.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Solubility of Things. (n.d.). N-Benzylaniline.
  • BenchChem. (2025). A Comparative Analysis of 4-Isopropoxyaniline and 4-Ethoxyaniline for Drug Development.
  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-ethyl- (CAS 589-16-2).
  • NIST. (n.d.). Benzenamine, 4-ethoxy-. NIST WebBook.
  • BLD Pharm. (n.d.). N-Benzyl-4-ethoxyaniline.
  • Al-Dujaili, A. H. (2017, September 7). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXggb80fxwCYLiVpXOWosypdrhc6-9n2Mlk9gyOZDDkpgQjM4F_gsrEBXGCgzIhJziFrkOO9F3aYpUgBTr2hoBXpNWs1qf7qEN06TA-hvHIxDlyUZVPUdn1qjXi2dlsXxU0hPkZfMpNA2MiiVzSOsMbcyqiTeiCSlXQAej-kZBSRLHlznbLYhFCHPmUrMHawwXbJmtSCQaP-5ijBDIdF8YNnRKaY_P-H08QsWXDrECuYskDzDNHJRfQ9B-xtpWNlfWtAntsZg54QUg8WpilfJ--Y1D1wkhsw==]([Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of Isopentyloxy Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a paramount determinant of its potential success.[1][2][3] It dictates the susceptibility of a drug candidate to biotransformation by the body's enzymatic machinery, which in turn profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2][4] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[2] Therefore, the early and accurate prediction of metabolic stability is not merely a screening parameter but a foundational pillar of rational drug design. This guide provides a comprehensive exploration of the principles and methodologies for predicting the metabolic stability of a specific chemical class: isopentyloxy benzyl derivatives. By understanding their metabolic fate, researchers can strategically design molecules with optimized pharmacokinetic properties, accelerating the path to viable drug candidates.

Understanding the Metabolic Landscape of Isopentyloxy Benzyl Derivatives

The isopentyloxy benzyl moiety, characterized by a benzyl ring connected to an isopentyloxy group via an ether linkage, presents several potential sites for metabolic attack. The primary enzymes responsible for the metabolism of many xenobiotics, including this class of compounds, are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[5][6][7]

1.1. Key Metabolic Pathways

The principal metabolic pathways for isopentyloxy benzyl derivatives are anticipated to involve:

  • O-Dealkylation: The cleavage of the ether bond is a common metabolic route for aryl ethers, catalyzed by CYP enzymes.[6][8] This process would result in the formation of a benzyl alcohol derivative and isopentanol. The resulting benzyl alcohol can be further oxidized to the corresponding benzaldehyde and benzoic acid.

  • Aliphatic Hydroxylation: The isopentyloxy side chain is susceptible to hydroxylation at various carbon atoms. This oxidation, also mediated by CYPs, increases the polarity of the molecule, facilitating its excretion.

  • Aromatic Hydroxylation: The benzyl ring itself can undergo hydroxylation at various positions, although this is often a slower process compared to O-dealkylation and aliphatic hydroxylation, unless the ring is activated by electron-donating groups.[9]

These Phase I metabolic reactions introduce or expose functional groups, making the molecule more hydrophilic.[5] Subsequently, the metabolites can undergo Phase II conjugation reactions, where endogenous molecules like glucuronic acid or sulfate are attached, further increasing water solubility and facilitating elimination from the body.[1][5]

In Vitro Prediction of Metabolic Stability: The Cornerstone of Early Assessment

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting a compound's behavior in vivo.[1][10] These assays involve incubating the test compound with liver-derived systems that contain the key drug-metabolizing enzymes.[10][11]

2.1. Liver Microsomal Stability Assay: A High-Throughput Workhorse

The liver microsomal stability assay is a widely adopted method for evaluating Phase I metabolism, particularly that mediated by CYP enzymes.[1][11][12] Liver microsomes are subcellular fractions of the endoplasmic reticulum from homogenized liver cells and contain a high concentration of these enzymes.[1][11]

Rationale for Experimental Choices:

  • Why Liver Microsomes? They provide a concentrated and convenient source of the primary Phase I metabolic enzymes (CYPs and FMOs) in a cost-effective and high-throughput format, making them ideal for screening large numbers of compounds in early discovery.[1][11]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity.[12][13][14] Its inclusion in the incubation mixture initiates the metabolic reactions.[15]

  • Why Multiple Time Points? Sampling the reaction at various time points allows for the determination of the rate of disappearance of the parent compound, from which key pharmacokinetic parameters can be derived.[12][14]

Experimental Workflow: Liver Microsomal Stability Assay

Sources

Methodological & Application

Application Note: Strategic HPLC Method Development for 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The accurate quantification and purity profiling of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline (hereafter referred to as EIB-Aniline ) presents specific challenges due to its structural characteristics. As a secondary amine with significant hydrophobic substituents (isopentyloxy and ethoxy groups) attached to aromatic cores, EIB-Aniline exhibits high lipophilicity and weak basicity.[1][2][3]

Standard "generic" HPLC gradients often fail for such molecules, resulting in broad peaks, excessive retention times, or carryover.[1][2][3] This Application Note details a "First Principles" approach to developing a robust Reversed-Phase HPLC (RP-HPLC) method for EIB-Aniline, moving from initial physicochemical profiling to a fully optimized protocol.

Analyte Profiling & Challenges
PropertyCharacteristicChromatographic Implication
Structure Secondary amine, two aromatic rings, C5 & C2 ether chains.[1][2][3]High hydrophobicity; potential for

interactions.[1][2]
Lipophilicity (LogP) Estimated > 4.5Strong retention on C18; requires high organic mobile phase strength.[1][2]
Basicity (pKa) ~4.0 - 5.0 (Aniline nitrogen)Ionizable pH dependent.[1][2] At neutral pH, it is neutral (hydrophobic).[1][2][3] At acidic pH (<3), it is protonated (more polar).[1][2][3]
Solubility Poor in water; Good in ACN/MeOH.[1][2]Critical: Sample diluent must be organic-rich to prevent precipitation, but compatible with initial mobile phase.[1][2][3]

Method Development Strategy

To ensure a self-validating system, we employ a Linear Solvent Strength (LSS) screening approach.[1][2][3] The strategy focuses on three pillars:

  • pH Control: Utilizing a low pH (pH ~2.5) mobile phase to protonate the secondary amine.[1][2] This improves aqueous solubility and reduces peak tailing caused by interaction with residual silanols on the silica support.[1][2]

  • Stationary Phase: Selection of a high-coverage, end-capped C18 column to maximize hydrophobic discrimination while minimizing secondary silanol interactions.[1][2][3]

  • Gradient Engineering: A steep gradient ramp to elute the highly lipophilic EIB-Aniline within a reasonable timeframe, followed by a wash step to prevent carryover.[1][2][3]

Decision Logic (DOT Visualization)

MethodDevLogic Start Analyte: EIB-Aniline Profile Physicochemical Profiling (High LogP, Weak Base) Start->Profile pH_Decision Mobile Phase pH Selection Profile->pH_Decision Acidic Acidic (pH 2.5) Protonated Form (BH+) pH_Decision->Acidic Preferred Neutral Neutral (pH 7.0) Neutral Form (B) pH_Decision->Neutral Alternative Result_Acid Better Solubility Reduced Silanol Tailing Faster Elution Acidic->Result_Acid Result_Neut Max Retention Risk of Tailing Solubility Issues Neutral->Result_Neut Column Column Selection: End-capped C18 Result_Acid->Column Gradient Gradient Strategy: High Organic Ramp (up to 95% B) Column->Gradient

Figure 1: Decision tree for selecting method parameters based on EIB-Aniline properties.

Experimental Protocols

Protocol A: Standard Preparation (Critical Step)

Rationale: Due to low aqueous solubility, incorrect diluent choice will lead to needle blockage or poor peak shape (fronting).[1][3]

  • Weighing: Accurately weigh 10.0 mg of EIB-Aniline reference standard into a 20 mL amber glass vial.

  • Primary Stock: Dissolve in 10.0 mL of 100% Acetonitrile (HPLC Grade) . Sonicate for 5 minutes. (Concentration: 1.0 mg/mL).[1][2]

  • Working Standard: Transfer 100 µL of Primary Stock into a 1.5 mL HPLC vial. Add 900 µL of 50:50 Acetonitrile:Water .[1][2] Vortex immediately.

    • Note: The final solvent composition is 55% Organic.[1][2] This prevents precipitation while ensuring the plug is not too strong for the initial gradient conditions.[1][2]

Protocol B: Scouting Method (Screening)

Use this protocol to determine the approximate elution time and check for impurities.

  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1][2][3]

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).[1][2] Collect spectra 200–400 nm.[1][2]

Mobile Phases:

  • A: 0.1% Formic Acid in Water (Milli-Q).[1][2]

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Table (Screening):

Time (min) %B Event
0.00 10 Initial Hold (Trapping)
1.00 10 Start Ramp
15.00 95 Linear Ramp to elute lipophilic peak
18.00 95 Wash (Critical for isopentyloxy tail)
18.10 10 Re-equilibration

| 23.00 | 10 | End of Run |

Protocol C: Optimized Method (Final)

Based on the screening, the analyte is expected to elute late (high %B).[1][2][3] This optimized method shortens the run time and flattens the baseline.[1][2][3]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).[1][2][3]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Temperature: 45°C.[1][2]

Optimized Gradient:

Time (min) %B Rationale
0.00 40 Higher start reduces run time; analyte is well retained.
8.00 95 Shallower gradient slope improves resolution from impurities.
10.00 95 Hard wash to remove highly lipophilic dimers/byproducts.
10.10 40 Return to initial.[1][2]

| 14.00 | 40 | Re-equilibration complete.[1][2] |

Results & Discussion (Anticipated)

Chromatographic Performance

Under the optimized conditions (Protocol C), EIB-Aniline is expected to elute at approximately 6.5 – 7.5 minutes .[1][2]

  • Peak Symmetry (Tailing Factor): Expected range 0.9 – 1.[1][2]2. The use of 0.1% Formic acid suppresses silanol ionization, ensuring sharp peaks for the amine.[1][2][3]

  • Resolution: The high organic slope ensures separation from early-eluting synthesis precursors (e.g., unreacted aniline or benzyl chloride derivatives).[1][2][3]

Spectral Analysis

The DAD scan will likely reveal two absorption bands:[2]

  • ~240-254 nm:

    
     transition of the aromatic rings.[1][2]
    
  • ~280-300 nm:

    
     transition involving the nitrogen lone pair conjugated with the phenyl ring.[1][2]
    Recommendation: Use 254 nm for quantification due to higher sensitivity, but monitor 280 nm for specificity.
    
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Broad/Split Peak Solvent mismatch (Sample solvent too strong).[1][2]Reduce injection volume to 2 µL or dilute sample with more water (if solubility permits).
Drifting Retention Temperature fluctuation or incomplete equilibration.[1][2]Ensure column oven is stable at 45°C. Increase re-equilibration time by 2 mins.
Ghost Peaks Carryover of lipophilic analyte.[1][2]Add a "Sawtooth" wash (95% B -> 10% B -> 95% B) at the end of the sequence.[1][2] Use a needle wash of 100% ACN.[1][2]

References

  • Dolan, J. W., & Snyder, L. R. (2012).[1][2][3] Troubleshooting LC Systems: A Comprehensive Approach to Troubleshooting LC Equipment and Separations. Humana Press.[1][2] (Standard text for HPLC troubleshooting logic).

  • McCalley, D. V. (2010).[1][2][3] "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.[1][2][3] Link (Authoritative source on amine separations).[1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: N-Benzylaniline.[1][2][4] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link] (Used for pKa and structural analog comparison).[1][2][3]

  • Agilent Technologies. (2020).[1][2] Practical Guide to Method Development for RP-HPLC. Link (General reference for gradient optimization).

Sources

Recrystallization and purification techniques for benzyl aniline compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Recrystallization and Purification of Benzyl Aniline Compounds

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the purification of benzyl aniline compounds via recrystallization. Moving beyond a simple list of steps, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible methodology grounded in chemical principles.

Introduction: The Critical Role of Purity in Synthesis

N-benzylaniline and its derivatives are vital intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and dyes.[1][2] In the context of drug development, the purity and structural integrity of these intermediates are paramount, as impurities can affect reaction yields, downstream processes, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][3][4][5]

Recrystallization stands as a powerful and widely used technique for purifying solid organic compounds.[6][7] The process is predicated on the principle of differential solubility: most solids are more soluble in a hot solvent than in a cold one.[8][9] By carefully selecting a solvent or solvent system, an impure solid can be dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). This guide will provide the foundational knowledge and detailed protocols to master this essential technique for benzyl aniline compounds.

Part 1: Foundational Principles & Pre-Protocol Considerations

A successful recrystallization is not accidental; it is the result of a careful consideration of the compound's properties and a methodical approach to solvent selection.

Understanding the Physicochemical Landscape of N-Benzylaniline

N-benzylaniline is typically a columnar crystal or a colorless to pale yellow liquid/solid, often with a slight amber hue due to impurities or aging.[10][11] Its physical properties are central to designing a purification strategy.

PropertyValueSource(s)
Appearance Colorless to pale yellow columnar crystal[11]
Molecular Formula C₁₃H₁₁N[2]
Melting Point 35-38 °C[11][12]
Boiling Point 306-307 °C[11][12]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[11][12]

The key takeaway is its poor solubility in water and good solubility in common organic solvents, which forms the basis of solvent selection.[10] Common impurities arising from its synthesis—often the reaction of aniline and benzyl chloride—can include unreacted starting materials and the over-alkylated product, dibenzylaniline.[13][14]

Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

  • Dissolve the compound completely when hot.

  • Precipitate the compound almost completely when cold.

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Not react with the compound.

  • Be volatile enough for easy removal from the purified crystals.

Often, a single solvent is not ideal, necessitating the use of a mixed-solvent system. This typically involves a "good" solvent that dissolves the compound readily and a "bad" solvent in which the compound is poorly soluble.[15]

Table of Common Recrystallization Solvents:

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; can be difficult to remove.
Ethanol78HighA versatile and common solvent for many organic solids.[16]
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumA strong solvent; often used in mixed systems with hexanes.[17]
Ethyl Acetate77MediumGood general-purpose solvent.
Dichloromethane40Medium-LowLow boiling point, can be difficult to work with.
Toluene111LowGood for aromatic compounds; high boiling point.
Hexanes/Heptane~69Very LowExcellent for non-polar compounds; often used as the "bad" solvent.
Ligroin85-90Very LowA non-polar solvent fraction; cited for N-benzylaniline purification.[14]
Decision Workflow for Solvent Selection

The process of selecting an appropriate solvent system can be visualized as a logical workflow.

Solvent_Selection start Start: Crude Benzyl Aniline Compound solubility_test Test Solubility in Various Solvents (e.g., Ethanol, Hexane, Toluene) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent: Too Soluble dissolves_cold->reject_solvent Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes insoluble Insoluble Even When Hot dissolves_hot->insoluble No use_single Use as Single Recrystallization Solvent crystals_on_cooling->use_single Yes (Good Recovery) consider_mixed Consider for Mixed-Solvent System crystals_on_cooling->consider_mixed No (Poor Recovery) find_bad Identify 'Bad' Solvent (compound is insoluble) reject_solvent->find_bad find_good Identify 'Good' Solvent (dissolves compound well) insoluble->find_good

Caption: Decision tree for selecting a recrystallization solvent.

Part 2: Step-by-Step Recrystallization Protocols

The following protocols provide detailed methodologies for the purification of N-benzylaniline. Safety is paramount; always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, and perform all operations in a well-ventilated chemical fume hood.[18][19][20]

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with the desired solubility profile is identified. Ligroin (b.p. 85-90°C) has been successfully used for N-benzylaniline.[14]

Methodology:

  • Dissolution: Place the crude N-benzylaniline into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ligroin) and a boiling chip. Heat the mixture gently on a hot plate.[21] Add more hot solvent in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce yield.[21]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[8] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: This crucial step removes insoluble impurities and activated charcoal.[8][22]

    • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.[6][22] This design minimizes the surface area where premature crystallization can occur.[6][21]

    • Place the funnel over a clean Erlenmeyer flask containing a small amount of boiling solvent. The rising vapor keeps the funnel hot, preventing the product from crystallizing in the filter.[21][23]

    • Once the funnel is hot, pour the boiling solution through the filter paper in portions.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed.[6] Slow cooling is essential for the formation of large, pure crystals.[3][24]

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod at the liquid's surface or adding a tiny "seed" crystal of the pure compound.[8][24]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize the yield of crystals.[6]

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor.[9][24]

  • Drying: Press the crystals as dry as possible on the funnel. Transfer them to a watch glass and allow them to air dry completely.

Workflow for Single-Solvent Recrystallization

Recrystallization_Workflow start Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter cool 4. Slow Cooling to Room Temperature hot_filter->cool insoluble_impurities Insoluble Impurities (Discarded) hot_filter->insoluble_impurities ice_bath 5. Cool in Ice Bath cool->ice_bath suction_filter 6. Collect Crystals via Suction Filtration ice_bath->suction_filter wash 7. Wash with Ice-Cold Solvent suction_filter->wash mother_liquor Mother Liquor (Soluble Impurities) suction_filter->mother_liquor dry 8. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Standard workflow for single-solvent recrystallization.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent is suitable. A common pair for compounds like benzyl anilines is ethanol ("good" solvent) and water ("bad" solvent).[15]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., ethanol).

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. This is the "cloud point," indicating saturation.[15]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization and Collection: Follow steps 4 through 9 from the Single-Solvent Recrystallization protocol. When washing the crystals (step 8), use an ice-cold mixture of the two solvents in the same proportion used for the crystallization.

Part 3: Purity Validation & Troubleshooting

Purification is incomplete without validation. Several analytical techniques can confirm the success of the recrystallization.

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically <2 °C). Impurities depress and broaden the melting point range. The expected melting point for pure N-benzylaniline is 35-38 °C.[1][11][12]

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool to qualitatively assess purity. A pure compound should appear as a single spot. It can be run against the crude material and the mother liquor to visualize the separation of impurities.[13][25]

  • Spectroscopy: Techniques like FTIR and NMR spectroscopy can confirm the identity and structural integrity of the purified compound by comparing the resulting spectra to known standards.[1][26]

Troubleshooting Common Recrystallization Issues
ProblemProbable Cause(s)Solution(s)
Oiling Out (Product separates as an oil, not crystals)- Solution is supersaturated. - Cooling is too rapid. - Melting point of the solid is below the boiling point of the solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. - Choose a lower-boiling point solvent.
No Crystals Form - Too much solvent was used. - Solution is not sufficiently saturated.- Boil off some of the solvent to increase concentration and allow to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal.[24]
Very Low Recovery - Too much solvent was used. - Premature crystallization during hot filtration. - Compound has significant solubility in the cold solvent.- Use the absolute minimum amount of hot solvent for dissolution. - Ensure the funnel is pre-heated for hot filtration.[21][23] - Ensure the solution is thoroughly cooled in an ice bath before suction filtration.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Use activated charcoal during the recrystallization process before the hot filtration step.[8][22]

Conclusion

The recrystallization of benzyl aniline compounds is a technique that marries chemical theory with careful laboratory practice. By understanding the physicochemical properties of the target molecule and systematically selecting an appropriate solvent system, researchers can effectively remove impurities to achieve the high degree of purity required for pharmaceutical development and advanced chemical synthesis. The protocols and troubleshooting guide provided herein serve as a robust framework for optimizing this essential purification method.

References

  • N-Benzylaniline - Solubility of Things. (n.d.).
  • 1.5E: Hot Filtration - Chemistry LibreTexts. (2022, April 7).
  • Application Notes and Protocols for the Characterization of N-Benzylideneaniline - Benchchem. (n.d.).
  • CAS 538-51-2: N-Benzylideneaniline - CymitQuimica. (n.d.).
  • Recrystallization and hot filtration - Safrole. (n.d.).
  • N-Benzylaniline 103-32-2. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • An Efficient and Inexpensive Apparatus for Hot Filtration. (n.d.).
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
  • Recrystallization.pdf. (n.d.).
  • Crystallization Process R&D in Pharmaceutical Development - PharmaBlock. (n.d.).
  • Gao, Z., Rohani, S., Gong, J., & Wang, J. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 3(3), 343-353.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Crystallization in drug development. (2024, October 22). Syrris.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • N-Benzyl-N-methylaniline SDS, 614-30-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Synthesis, Isolation and Characterisation of Some Substituted N-Benzyl and N-Benzoyl Anilines. (n.d.). DergiPark.
  • Benzylaniline - Organic Syntheses Procedure. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Physical and chemical properties of N-Benzylideneaniline - Benchchem. (n.d.).
  • Aniline, N-benzyl- - ChemBK. (2024, April 9).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from University of Massachusetts Amherst.
  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel - Semantic Scholar. (2019, December 31).
  • recrystallization-2.doc.pdf. (n.d.).
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. (2024, July 2).
  • Crystallization Solvents.pdf. (n.d.). Retrieved from University of California, Los Angeles.
  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents. (n.d.).
  • (PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel - ResearchGate. (2023, December 27).
  • CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents. (n.d.).
  • Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening - Benchchem. (n.d.).
  • Progress of N-Benzyl Removal. (2019, March 13). Chinese Journal of Organic Chemistry.
  • Synthesis of N-benzylaniline - PrepChem.com. (n.d.).

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Preparation of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline for High-Throughput In Vitro Assays

Executive Summary

This guide details the synthesis, purification, and biological assay preparation of This compound . This compound is a lipophilic secondary amine often utilized as a chemical probe or structural analog in structure-activity relationship (SAR) studies targeting specific G-protein coupled receptors (GPCRs) or ion channels.

The protocol prioritizes chemical purity (>98%) and solubility management , as the hydrophobic isopentyl and ethoxy tails present significant challenges regarding precipitation in aqueous culture media.

Chemical Structure & Retrosynthetic Analysis

To ensure high fidelity, we utilize a convergent synthesis strategy. The target molecule is disconnected at the benzylic amine bond, suggesting a Reductive Amination between a specific aldehyde and an aniline derivative.

  • Target: this compound[1]

  • Fragment A (Electrophile): 2-(Isopentyloxy)benzaldehyde

  • Fragment B (Nucleophile): 4-Ethoxyaniline (p-Phenetidine)

Strategic Logic: Direct alkylation of the aniline with a benzyl halide is discouraged due to the risk of over-alkylation (formation of tertiary amines). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method due to its mild nature and high chemoselectivity for aldehydes in the presence of anilines [1].

Phase 1: Precursor Synthesis (Etherification)

Objective: Synthesis of 2-(isopentyloxy)benzaldehyde.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • Potassium Iodide (KI) (0.1 equiv, catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Salicylaldehyde in DMF (0.5 M concentration).

  • Activation: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Isopentyl bromide and the KI catalyst.

    • Expert Note: KI facilitates the Finkelstein reaction in situ, converting the bromide to the more reactive iodide, significantly accelerating the reaction rate.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (lower Rf) should disappear, replaced by the ether product (higher Rf).

  • Workup: Cool to RT. Pour into ice-water. Extract with Diethyl Ether (

    
    ). Wash organics with 1M NaOH (to remove unreacted salicylaldehyde) followed by brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >90% as a pale yellow oil.

Phase 2: Reductive Amination (Coupling)

Objective: Coupling to form the secondary amine target.

Reagents:

  • 2-(Isopentyloxy)benzaldehyde (from Phase 1) (1.0 equiv)

  • 4-Ethoxyaniline (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3][4]

Protocol:

  • Imine Formation: In a dry flask under Nitrogen, mix the aldehyde and 4-ethoxyaniline in DCE (0.2 M). Add Acetic Acid.[2][3][5][6] Stir for 30–60 minutes at Room Temperature (RT).

    • Mechanism:[7] The acid catalyzes the formation of the imine (Schiff base) intermediate.

  • Reduction: Add STAB in one portion.

    • Causality: STAB is used instead of Sodium Borohydride (

      
      ) because STAB is less basic and reacts slower with the aldehyde but rapidly with the protonated imine, preventing the formation of the benzyl alcohol side-product [1].
      
  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Extraction: Extract with Dichloromethane (DCM). Wash with brine, dry (

    
    ), and concentrate.
    

Phase 3: Purification & Characterization

Critical for In Vitro Assay Validity.

Purification:

  • Flash Column Chromatography: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 80:20). The secondary amine is less polar than the primary amine starting material but more polar than the aldehyde.

  • Recrystallization (Optional): If solid, recrystallize from hot Ethanol/Water to remove trace boron salts.

Characterization Criteria:

Technique Diagnostic Signal Confirmation

| 1H NMR |


 4.2–4.4 ppm (Singlet, 2H) | Confirms Benzylic 

(N-benzyl bond formed). | | 1H NMR |

1.3 ppm (Triplet) & 4.0 ppm (Quartet) | Confirms Ethoxy group integrity. | | LC-MS | [M+H]+ Peak | Matches calculated molecular weight. | | Purity | HPLC (254 nm) | Must be >98% for bioassays. |

Workflow Visualization

SynthesisWorkflow Salicyl Salicylaldehyde Intermed Intermediate: 2-(Isopentyloxy)benzaldehyde Salicyl->Intermed K2CO3, DMF 80°C (Etherification) IsoBrom Isopentyl Bromide IsoBrom->Intermed Imine Imine Species (In Situ) Intermed->Imine + Aniline AcOH, DCE Aniline 4-Ethoxyaniline Aniline->Imine Product Target: This compound Imine->Product NaBH(OAc)3 (Reductive Amination)

Figure 1: Convergent synthesis workflow utilizing the Abdel-Magid reductive amination protocol.

Application Note: In Vitro Assay Preparation

Handling Lipophilic Amines in Aqueous Media.

Challenge: The "Isopentyloxy" and "Ethoxy" groups make this molecule highly lipophilic (LogP ~ 4.5–5.0). It is prone to "crashing out" (precipitating) when diluted from DMSO into aqueous buffers, causing false negatives in IC50 assays [2].

Solubilization Protocol:

  • Stock Preparation: Dissolve pure solid in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds. Inspect visually for clarity.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3) to prevent moisture uptake, which degrades the compound.

  • Serial Dilution (The "Intermediate Step" Method):

    • Do NOT pipette 10 mM DMSO stock directly into the cell culture well (dynamic precipitation risk).

    • Step A: Dilute 10 mM stock into 100% DMSO first to create 1000x assay concentrations.

    • Step B: Dilute these 1000x DMSO points into culture medium to create 10x working solutions (Final DMSO = 1%).

    • Step C: Add 10x working solution to cells (Final DMSO = 0.1%).

Assay Validity Check: Before running the bioassay, perform a Nephelometry Check or simple microscopy check at the highest concentration (e.g., 10 µM) in the assay buffer. If crystals are visible, add 0.05% Pluronic F-127 or BSA to the buffer to stabilize the suspension.

AssayDilution Stock 10 mM Stock (100% DMSO) Plate1 Master Plate (Serial Dilution in 100% DMSO) Stock->Plate1 Log Dilution Plate2 Intermediate Plate (1:100 Dilution into Media) Plate1->Plate2 Prevents Shock Precipitation AssayWell Assay Well (Final Conc, 0.1% DMSO) Plate2->AssayWell Add to Cells

Figure 2: Recommended dilution scheme to maintain solubility of lipophilic probes.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Di, L. , & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis).

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details high-efficiency protocols for the N-substitution of aniline derivatives using microwave dielectric heating.[1] Unlike conventional convection heating, microwave irradiation targets dipolar molecules directly, allowing for rapid superheating and access to unique temperature-pressure profiles.[2] This document covers three distinct synthetic pathways: Palladium-catalyzed Buchwald-Hartwig coupling, reductive amination, and catalyst-free "on-water" nucleophilic substitution.[2]

Introduction: The Microwave Advantage

N-substituted anilines are ubiquitous pharmacophores in drug discovery (e.g., kinase inhibitors, GPCR ligands).[2] Traditional thermal synthesis often suffers from long reaction times (12–48 h) and variable yields due to thermal gradients. Microwave-assisted organic synthesis (MAOS) overcomes these limitations through dielectric heating .[1]

Mechanistic Insight

Microwave irradiation (typically 2.45 GHz) heats the reaction mixture via two primary mechanisms:[3][4]

  • Dipolar Polarization: Dipoles (solvent or reagent) align with the oscillating electric field.[4][5][6] As the field reverses, molecular rotation causes friction and heat.[6]

  • Ionic Conduction: Dissolved ions oscillate under the electric field, generating heat through collision.

Key Expert Insight: The efficiency of heating is dictated by the loss tangent (


) of the solvent.[5] High 

solvents (EtOH, DMSO) heat rapidly; low

solvents (Toluene, Hexane) are microwave transparent and require "doping" with ionic liquids or polar additives to reach target temperatures.[2]
Strategic Workflow

The following decision tree guides the selection of the optimal synthetic route based on substrate availability and electronic properties.

SynthesisWorkflow Start Start: Define Substrate HalideCheck Is the electrophile an Aryl Halide? Start->HalideCheck ActivatedCheck Is the Aryl Halide Activated? (e.g., -NO2, -CN ortho/para) HalideCheck->ActivatedCheck Yes CarbonylCheck Is the electrophile a Ketone or Aldehyde? HalideCheck->CarbonylCheck No Proto1 Protocol 1: Pd-Catalyzed Buchwald-Hartwig (High Versatility) ActivatedCheck->Proto1 No (Unactivated) Proto2 Protocol 2: Green Nucleophilic Substitution (Catalyst-Free / Aqueous) ActivatedCheck->Proto2 Yes (SNAr) CarbonylCheck->Start No (Re-evaluate) Proto3 Protocol 3: Reductive Amination (Rapid / Mild) CarbonylCheck->Proto3 Yes

Figure 1: Strategic decision tree for selecting the appropriate N-alkylation/arylation protocol based on electrophile reactivity.

Experimental Protocols
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

Best for: Unactivated aryl halides and sterically hindered amines.

Expertise Note: While Toluene is standard for thermal reactions, it is microwave transparent.[2] In this protocol, we utilize Benzotrifluoride (BTF) or Toluene doped with a polar co-solvent to ensure efficient coupling of microwave energy.[2]

Materials:

  • Aryl Bromide (1.0 equiv)[2][7]

  • Aniline Derivative (1.2 equiv)[2]

  • Catalyst:

    
     (1–2 mol%)[2]
    
  • Ligand: XPhos or BINAP (2–4 mol%)[2]

  • Base:

    
     or 
    
    
    
    (1.5 equiv)[2]
  • Solvent: Toluene/t-BuOH (4:1 ratio) or BTF.

Step-by-Step Procedure:

  • Vessel Loading: In a glovebox or under Argon flow, charge a 10 mL microwave process vial with the aryl bromide, aniline, base, and catalyst/ligand complex.

  • Solvent Addition: Add degassed solvent (3–5 mL). Add a magnetic stir bar.

  • Sealing: Crimp the vial with a Teflon-lined septum cap.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temp: 110°C – 150°C (Substrate dependent).

    • Time: 10 – 30 minutes.

    • Stirring: High (600 rpm) to prevent localized superheating ("hot spots").

  • Work-up: Cool to 50°C (using compressed air flow). Filter through Celite to remove Pd residues. Concentrate and purify via flash chromatography.

Validation: Conversion should exceed 90% within 30 mins. If "Palladium black" mirrors form on the glass, reduce temperature or increase ligand concentration.

Protocol 2: Rapid Reductive Amination

Best for: Alkylating anilines using ketones or aldehydes.

Expertise Note: Direct reductive amination in microwaves avoids the need to isolate the imine intermediate.[8] The use of DCE (Dichloroethane) allows for high temperatures (superheating) significantly above the boiling point of standard solvents.

Materials:

  • Aniline Derivative (1.0 equiv)[2]

  • Ketone/Aldehyde (1.2 equiv)[2]

  • Reducing Agent:

    
     (1.5 equiv)[2]
    
  • Acid Catalyst: Acetic Acid (1.0 equiv)[2]

  • Solvent: DCE or MeOH.

Step-by-Step Procedure:

  • Mixing: Dissolve aniline and ketone in the solvent in a microwave vial.

  • Activation: Add Acetic Acid and stir for 1 minute.

  • Reduction: Add

    
     in one portion. Seal the vial immediately.
    
  • Irradiation Parameters:

    • Temp: 100°C – 140°C.

    • Time: 5 – 10 minutes.

    • Pressure Limit: Set safety cutoff to 250 psi (17 bar).

  • Work-up: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol 3: Green "On-Water" Nucleophilic Substitution

Best for: Activated aryl halides (e.g., ortho-nitro halides) and environmental sustainability.[2]

Expertise Note: Water is an excellent microwave solvent (


). The hydrophobic effect accelerates the reaction of organic reactants suspended in the aqueous phase ("On-Water" effect).

Materials:

  • Activated Aryl Halide (1.0 equiv)[2]

  • Amine (1.1 equiv)[2]

  • Base: Diisopropylethylamine (DIPEA) or neat.

  • Solvent: Water (deionized).[4]

Step-by-Step Procedure:

  • Suspension: Place reactants in the vial. Add water (2–3 mL). The reactants will likely not dissolve; this is expected.[9]

  • Irradiation:

    • Temp: 100°C – 130°C.

    • Time: 10 – 20 minutes.

  • Work-up: Cool the vessel. The product often precipitates as a solid. Filter and wash with water. Recrystallize from Ethanol/Water if necessary.

Optimization & Troubleshooting
Solvent Selection Guide

The ability of a solvent to convert microwave energy into heat is measured by the loss tangent (


).
Solvent

(2.45 GHz)
Heating EfficiencyRecommended Use
Ethylene Glycol 1.350Ultra-HighHigh-temp, difficult couplings.
Ethanol 0.941HighGeneral purpose, green chemistry.[2]
DMSO 0.825HighHigh boiling point, good for libraries.[2]
Water 0.123MediumAqueous/Green protocols.
Toluene 0.040Low (Transparent)Must dope with ionic liquid or polar co-solvent.
Common Failure Modes
  • Vessel Failure: Caused by filling the vial >75% volume. The headspace is required to accommodate pressure buildup.

  • Low Yield (Buchwald): Often due to oxygen poisoning. Microwaves heat rapidly, but they do not degas solvents.[2] Sparge solvents with Argon for 10 mins prior to sealing.

  • Charring: Caused by high concentration (>1 M). Dilute to 0.1–0.5 M.

Safety Matrix

Microwave synthesis involves superheating solvents in sealed vessels.[10] Adherence to pressure limits is non-negotiable.

SafetyMatrix Pressure Pressure Control Limit: 20-30 bar Volume Fill Volume Min: 0.5 mL Max: 75% Capacity Pressure->Volume Correlated Risk Solvent Solvent Choice Avoid Low BP (<40°C) Avoid Ethers (Peroxides) Volume->Solvent Vapor Pressure Cooling Cooling Phase Wait until T < 50°C before opening Solvent->Cooling Safety Check

Figure 2: Operational safety parameters for sealed-vessel microwave synthesis.

References
  • Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[2] Link[2]

  • Bagnoli, L., et al. (2023).[2] Microwave-Assisted Reductive Amination under Heterogeneous Catalysis. MDPI Processes, 11(9), 2586.[2] Link[2]

  • Tao, X., et al. (2024).[2] Microwave-Assisted Buchwald–Hartwig Double Amination.[11] ACS Omega, 9(50), 56645–56653.[2] Link[2]

  • Ju, Y., & Varma, R. S. (2005).[2][1] An Efficient and Simple Aqueous N-Heterocyclization of Aniline Derivatives. Organic Letters, 7(12), 2409–2411.[2] Link[2]

  • Carrillo-Marceta, A., et al. (2006).[2] Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Synlett, 2006(15), 2444–2448. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric hindrance in 2-(isopentyloxy)benzyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in the substitution of 2-(isopentyloxy)benzyl systems. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties due to the significant steric hindrance imposed by the ortho-isopentyloxy group. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these synthetic challenges effectively.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific issues you may be facing during your experiments. The advice provided is based on fundamental principles of physical organic chemistry and field-proven strategies.

Q1: My substitution reaction with a 2-(isopentyloxy)benzyl electrophile is not proceeding or is extremely slow. What are the primary causes?

A1: A stalled reaction in this specific system is almost always rooted in the steric hindrance around the electrophilic benzylic carbon. The bulky isopentyloxy group at the ortho position physically blocks the typical backside attack trajectory required for an SN2 mechanism.[1][2][3] This dramatically increases the activation energy of the transition state.

Primary Causes Breakdown:

  • Extreme Steric Hindrance: The primary issue is the sheer size of the isopentyloxy group impeding the nucleophile's approach. This is the most significant factor you need to overcome.[2]

  • Poor Leaving Group: If your leaving group is not sufficiently reactive (e.g., Chloride), the energy required to break the carbon-leaving group bond is too high, especially when the nucleophilic push is weakened by steric factors.[1][4]

  • Insufficient Nucleophilicity: A weak or heavily solvated nucleophile may not have enough kinetic energy to overcome the steric barrier.

  • Inappropriate Solvent Choice: Using polar protic solvents (like ethanol or water) can solvate and stabilize the nucleophile, reducing its reactivity and hindering SN2 reactions.[1][5]

Q2: I'm observing very low yields and a complex mixture of byproducts. How can I systematically optimize the reaction conditions?

A2: Low yields are a direct consequence of the issues mentioned above. A systematic, step-by-step optimization is crucial. We recommend a logical progression, starting with the easiest and most impactful changes.

Troubleshooting Workflow

Here is a decision-making workflow to guide your optimization process.

Troubleshooting_Workflow start Start: Low Yield / No Reaction check_lg Step 1: Evaluate Leaving Group (LG) start->check_lg is_lg_good Is LG optimal? (e.g., I, OTs, OMs) check_lg->is_lg_good improve_lg Action: Change LG (Cl -> Br -> I -> OTs) is_lg_good->improve_lg No check_solvent Step 2: Evaluate Solvent is_lg_good->check_solvent Yes improve_lg->check_solvent is_solvent_aprotic Is solvent polar aprotic? (e.g., DMF, DMSO, MeCN) check_solvent->is_solvent_aprotic change_solvent Action: Switch to Polar Aprotic Solvent is_solvent_aprotic->change_solvent No check_temp Step 3: Adjust Temperature is_solvent_aprotic->check_temp Yes change_solvent->check_temp increase_temp Action: Increase Temperature (e.g., 50°C -> 80°C) check_temp->increase_temp monitor_elimination Monitor for Elimination Byproducts (TLC/GC-MS) increase_temp->monitor_elimination advanced_methods Step 4: Consider Advanced Methods monitor_elimination->advanced_methods Still low yield end_success Success: Improved Yield monitor_elimination->end_success Yield improved ptc Phase Transfer Catalysis (PTC) advanced_methods->ptc microwave Microwave-Assisted Synthesis advanced_methods->microwave ptc->end_success microwave->end_success

Caption: Troubleshooting workflow for optimizing sterically hindered substitutions.

Q3: I am now seeing significant elimination (E2) byproducts. What can I do to favor substitution (SN2)?

A3: The emergence of elimination products indicates that your nucleophile is acting as a base, abstracting a proton from the benzylic position. This is a common competing pathway for hindered systems.

  • Use a "Softer," Less Basic Nucleophile: If your protocol allows, switch to a nucleophile that is less basic. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base compared to some alkoxides.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can disproportionately slow the rate of elimination, improving the SN2/E2 ratio.

  • Avoid Bulky Nucleophiles: A sterically hindered nucleophile will favor acting as a base at the more accessible benzylic proton over attacking the crowded electrophilic carbon.[6]

Frequently Asked Questions (FAQs)

Q4: Why is the 2-(isopentyloxy)benzyl group so challenging for substitution reactions?

A4: The difficulty arises from steric hindrance, an effect where the spatial arrangement of atoms prevents or slows down a chemical reaction. The isopentyloxy group (-O-CH_2-CH_2-CH(CH_3)_2) is large and flexible. When positioned at the ortho (neighboring) position to the benzylic carbon (-CH_2-X), it effectively creates a molecular "shield," blocking the pathway for the incoming nucleophile. For an SN2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite the leaving group (backside attack). The ortho substituent physically obstructs this path.

Visualizing Steric Hindrance

Steric_Hindrance C_alpha Benzylic C LG LG C_alpha->LG C-LG bond Aryl Aryl Ring C_alpha->Aryl Ortho_group Bulky Isopentyloxy Group Aryl->Ortho_group ortho position Nucleophile Nu⁻ Nucleophile->C_alpha Blocked Attack Path path_start path_end block Steric Clash!

Caption: The ortho-isopentyloxy group sterically blocks the nucleophile's attack path.

Q5: What are the most effective advanced strategies for forcing this type of hindered substitution to occur?

A5: When conventional methods fail, two powerful techniques are highly recommended: Phase Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS) .

  • Phase Transfer Catalysis (PTC): This is arguably the most effective and versatile method for this problem. PTC is used when the nucleophile (often as an inorganic salt) is soluble in an aqueous phase, while the organic substrate is in an immiscible organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt (like TBAB - tetrabutylammonium bromide), transports the nucleophile across the phase boundary into the organic layer.[7][8][9][10][11] The key advantages are:

    • The transported nucleophile is poorly solvated in the organic phase (a "naked" anion), making it exceptionally reactive.

    • Reactions can often be run at lower temperatures with higher yields.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating of the reaction mixture.[12] This allows the reaction to quickly reach and surpass the high activation energy barrier imposed by steric hindrance. Key benefits include:

    • Drastic reduction in reaction times (from hours to minutes).[13][14]

    • Often leads to higher yields and cleaner reactions by minimizing time for side-product formation.[12]

Q6: How does Phase Transfer Catalysis (PTC) work mechanistically?

A6: The catalyst, Q⁺X⁻ (e.g., Bu₄N⁺Br⁻), facilitates the reaction by creating a lipophilic ion pair with the nucleophile.

Mechanism of Phase Transfer Catalysis

PTC_Mechanism PTC Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_Nu M⁺ Nu⁻ (Nucleophile Salt) Q_Nu_org [Q⁺ Nu⁻] (Reactive Ion Pair) M_Nu->Q_Nu_org Ion Exchange Q_X_aq Q⁺ X⁻ (Catalyst) M_X M⁺ X⁻ (Byproduct) R_X R-X (Substrate) R_Nu R-Nu (Product) Q_Nu_org->R_Nu Sₙ2 Reaction Q_X_org Q⁺ X⁻ (Catalyst Regenerated) Q_Nu_org->Q_X_org Forms Q⁺X⁻ Q_X_org->Q_X_aq Catalyst Returns note1 Catalyst (Q⁺) shuttles Nucleophile (Nu⁻) into organic phase.

Sources

Technical Support Center: Solubilization Strategies for 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

[1]

Reference ID: TSC-SOL-2024-089 Status: Active Applicable Compound: 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline (Lipophilic Secondary Amine)

Executive Summary & Physicochemical Profile[2][3][4]

User Query: "I cannot dissolve this compound in aqueous media for my biological assay. What are my options?"

Technical Analysis: This molecule presents a classic solubility challenge: it combines a weakly basic secondary aniline core with substantial hydrophobic domains (the 4-ethoxy tail and the bulky 2-isopentyloxybenzyl moiety).[1]

  • Predicted LogP: > 4.5 (Highly Lipophilic / Class II BCS).

  • Predicted pKa: ~5.3 – 5.8 (Weak Base). The electron-donating ethoxy group on the aniline ring enhances basicity compared to unsubstituted aniline, but it remains unionized at neutral pH.

  • Solubility Driver: The secondary amine nitrogen is your primary "handle" for chemical solubilization (protonation). The hydrophobic tails require physical shielding (surfactants/cyclodextrins).

Decision Matrix: Select Your Solubilization Strategy

Use the following decision tree to select the protocol best suited for your specific application.

Solubility_Decision_TreeStartStart: Define ApplicationInVitroIn Vitro (Cell/Enzyme Assays)Start->InVitroInVivoIn Vivo (Animal Studies)Start->InVivoDMSO_TolIs DMSO tolerated? (>0.1%)InVitro->DMSO_TolMethod_CMethod C: Salt Formation(Mesylate/Tartrate)InVivo->Method_CIV/Oral (Aqueous)Method_DMethod D: Lipid Formulation(Corn Oil/Tween 80)InVivo->Method_DOral (Lipid/Gavage)Method_AMethod A: Organic Stock + Dilution(DMSO/Ethanol)DMSO_Tol->Method_AYesMethod_BMethod B: Cyclodextrin Complexation(HP-β-CD)DMSO_Tol->Method_BNo (Toxicity concern)Acid_TolIs acidic pH (< 5.0) tolerated?Method_C->Method_BIf salt precipitates

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.

Detailed Protocols

Method A: The "Solvent-Shift" Protocol (In Vitro Standard)

Best for: High-throughput screening, enzymatic assays.[1] Mechanism: Dissolves the compound in a water-miscible organic solvent (DMSO), then rapidly disperses it into the aqueous buffer.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10–20 mM. Sonicate if necessary.[2]

  • Intermediate Dilution (Critical Step): Do not pipette directly into the assay well.

    • Dilute the DMSO stock 1:10 into PEG400 or Ethanol .

    • Why? This reduces the dielectric shock when hitting water, preventing immediate precipitation.

  • Final Addition: Add the intermediate solution to your aqueous buffer (PBS/Media) while vortexing.

    • Target: Final DMSO concentration < 0.5%.

Method B: Cyclodextrin Complexation (The "Stealth" Approach)

Best for: Cell culture (low toxicity), preventing precipitation. Mechanism: The hydrophobic isopentyloxy tail is encapsulated within the cyclodextrin cavity, hiding it from water.

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or PBS.

  • Addition: Add the compound (powder or concentrated ethanolic stock) to the HP-β-CD solution.

  • Equilibration: Shake/vortex at Room Temperature for 4–24 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.

Method C: In Situ Salt Formation (The Chemical Approach)

Best for: In vivo IV/IP dosing, high concentration requirements. Mechanism: Protonating the secondary amine (N-H) creates an ionic species.

Warning: Chloride salts (HCl) of lipophilic amines often precipitate due to the "Common Ion Effect" in saline. Use Mesylate or Tartrate instead.

Protocol:

  • Weigh the free base of the compound.

  • Add 0.95 equivalents of Methanesulfonic acid (MSA) or Tartaric acid (dissolved in water).

    • Note: Do not use excess acid initially; pH < 3 can be irritating.

  • Add water/saline gradually while sonicating.

  • Adjust pH to 4.5–5.5 using dilute NaOH if too acidic, but monitor for precipitation (free base crashes out at pH > 6).

Troubleshooting Guide & FAQs

Issue 1: "The compound precipitates immediately upon adding to cell media."

Diagnosis: This is "Crash-out." The compound's solubility limit (S_w) is exceeded, or the pH of the media (7.4) is forcing the amine into its neutral, insoluble state. Solution:

  • Switch to HP-β-CD: Cyclodextrins maintain solubility independent of pH.[1]

  • Pre-warm the media: Kinetic solubility is temperature-dependent.

  • Check the sequence: Add the compound to the serum-free media first. Serum proteins can bind the drug, but they can also induce aggregation if added too quickly.

Issue 2: "My solution is cloudy/milky."

Diagnosis: You have formed a micro-emulsion or suspension, not a true solution. Solution:

  • If using Method A (DMSO): You exceeded the solubility limit. Centrifuge at 10,000 x g. If a pellet forms, the concentration is too high.

  • Fix: Add a surfactant. Supplement your buffer with 0.05% Tween 80 or Poloxamer 188 . These stabilize the interface between the hydrophobic molecule and water.

Issue 3: "Can I use HCl to make the salt?"

Answer: Proceed with caution. While HCl is standard, the hydrochloride salts of highly lipophilic amines (like this N-benzyl derivative) often have high lattice energy and poor water solubility compared to Mesylate (Methanesulfonate) or Gluconate salts. Furthermore, if you dissolve it in PBS (high [Cl-]), the common ion effect may force the salt out of solution.

Issue 4: "Is the compound stable in solution?"

Answer:

  • Oxidation Risk: The aniline nitrogen and the ether linkages are susceptible to oxidation over time.

  • Protocol: Store DMSO stocks at -20°C or -80°C under argon/nitrogen. Avoid repeated freeze-thaw cycles.[1][2]

  • Hydrolysis: The ether linkages are generally stable, but avoid highly acidic conditions (pH < 1) for prolonged periods at high temperatures.

Scientific Rationale (Mechanism of Action)

The solubility strategy relies on manipulating the equilibrium between the Solid State (Crystal Lattice) and the Solvated State .

  • Crystal Lattice Energy: The planar aniline and benzyl rings allow for tight pi-pi stacking, increasing the energy required to break the lattice.

  • Hydrophobic Effect: The isopentyl group is a 5-carbon alkyl chain. Water molecules must form an ordered "cage" (clathrate) around this chain, which is entropically unfavorable.

  • Remediation:

    • Protonation (Salt): Introduces a charge, allowing ion-dipole interactions with water (Enthalpic gain).

    • Cyclodextrins: The hydrophobic cavity of β-CD accommodates the isopentyl/benzyl group, releasing the ordered water molecules (Entropic gain).

Salt_Screening_Workflowcluster_acidsCounter-ion OptionsStep11. Weigh Free BaseStep22. Select Counter-ionStep1->Step2Step33. Solvent AdditionStep2->Step3Add 1 eq. AcidAcid1HCl(Risk: Common Ion Effect)Step2->Acid1Acid2Methanesulfonic Acid(Recommended)Step2->Acid2Acid3L-Tartaric Acid(Good Solubility)Step2->Acid3Step44. EvaluationStep3->Step4

Figure 2: Workflow for chemical salt screening to enhance aqueous solubility.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22860, 4-(Benzyloxy)aniline (Structural Analog). Link

  • Vertex AI Search. (2024). Inclusion Complexation of Benzanilide and Fast Violet B with β-cyclodextrin. (Search Result 1.1). Link

Identifying degradation products of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Profiling of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Document ID: TS-EBA-2025-04 | Status: Active | Level: Advanced

Executive Summary for Researchers

You are likely analyzing This compound (herein referred to as Compound A ) as a drug substance intermediate or active pharmaceutical ingredient (API).[1]

As a Senior Application Scientist, I must highlight that this molecule possesses a "chemical Achilles' heel": the secondary benzylic amine moiety. While the ether linkages (ethoxy and isopentyloxy) are relatively robust, the N-benzyl group is highly susceptible to oxidative dealkylation and autoxidation.

This guide moves beyond standard protocols to address the specific mechanistic failures researchers encounter with N-benzylanilines, providing self-validating troubleshooting steps.

Part 1: The Degradation Landscape (Mechanistic Insight)

Before troubleshooting, you must understand why the molecule fails. The degradation is rarely random; it follows specific electronic pathways.

Primary Degradation Pathway: Oxidative Dealkylation

The most common "unknown impurity" you will see in oxidative stress testing (peroxide/AIBN) is the result of Homolytic Benzylic Abstraction .

  • Initiation: A radical abstracts a hydrogen from the benzylic carbon (the C between the Nitrogen and the isopentyloxy-substituted ring). This position is doubly activated by the aromatic ring and the nitrogen lone pair.

  • Propagation: Oxygen adds to this radical, forming a hydroperoxide.

  • Collapse: The hydroperoxide eliminates water to form an Imine intermediate .

  • Hydrolysis: The imine hydrolyzes (reacts with water) to cleave the molecule into two distinct fragments:

    • Fragment A (Amine): p-Phenetidine (4-Ethoxyaniline).[1]

    • Fragment B (Aldehyde): 2-(Isopentyloxy)benzaldehyde.[1]

Critical Note: Fragment B is an aldehyde. It is volatile and reactive. If your mass balance is low (e.g., you only recover 85% of the parent), it is likely because Fragment B has evaporated or polymerized.

Part 2: Troubleshooting Guides (Q&A Format)
Scenario 1: LC-MS Identification

Q: I see a degradation peak with [M+16] (M+O). Is it the N-oxide or the Hydroxylated product?

A: This is a classic isobaric conflict. Both N-oxides and Carbon-hydroxylations add 16 Da, but they behave differently.

The Diagnostic Protocol:

  • Check Retention Time (RT):

    • N-Oxides are highly polar and typically elute significantly earlier than the parent on C18 columns.

    • Ring/Chain Hydroxylations (e.g., on the isopentyl chain) are less polar than N-oxides and elute closer to the parent.

  • In-Source Fragmentation (Cone Voltage):

    • Increase your cone voltage (e.g., from 30V to 60V).

    • N-Oxides often undergo characteristic loss of oxygen (M-16) or Cope elimination during ionization.

    • C-Hydroxyls are stable or lose water (M-18).[1]

  • Chemical Validation (The "Gold Standard"):

    • Treat a small aliquot of your sample with Titanium(III) Chloride (TiCl₃) .

    • Result: If the peak disappears (reduces back to parent), it is the N-Oxide . C-hydroxyls will not react.

Scenario 2: HPLC Method Issues

Q: The parent peak (Compound A) shows severe tailing (Asymmetry > 1.5), making low-level impurity integration impossible.

A: Compound A is a secondary amine.[2] At neutral or acidic pH, the nitrogen is protonated (


). The tailing is caused by the positively charged ammonium interacting with residual silanols (Si-O⁻) on your column stationary phase.

The Fix:

  • Do NOT just add more acid. This often fails to suppress silanol ionization fully.

  • Switch to High pH: Use a hybrid-particle column (e.g., Ethylene Bridged Hybrid - BEH) that can withstand pH 10-11.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Mechanism:[1][3][4][5] At pH 10.5, the amine is neutral (free base). It will not interact with silanols. Peak shape will sharpen drastically, improving Signal-to-Noise (S/N) for impurities.

Scenario 3: Missing Mass Balance

Q: After 24 hours of oxidative stress (0.1% H₂O₂), parent recovery is 80%, but the sum of impurities is only 5%. Where is the missing 15%?

A: You are likely losing the 2-(Isopentyloxy)benzaldehyde degradant.[1]

  • Volatility: Aldehydes can sublime or evaporate during sample preparation (especially if you use a Rotavap or N2 blow-down).

  • Lack of Ionization: Aldehydes do not ionize well in ESI+ (positive mode) because they lack a basic nitrogen.

  • The Solution:

    • Change Detection: Use UV detection at 254 nm (aromatic aldehydes absorb strongly here) rather than relying solely on MS.

    • Derivatization: Add 2,4-Dinitrophenylhydrazine (DNPH) to the stress sample. If the aldehyde is present, it will form a hydrazone precipitate/peak that is easily detectable by LC-MS.

Part 3: Predicted Degradation Data

Use this table to assign peaks in your chromatogram.

Degradant TypeMechanismTheoretical Mass Shift (Da)Expected LC Behavior (RP-C18)
N-Oxide Direct N-oxidation+16Shifts Earlier (More Polar)
Imine Intermediate Oxidation (-2H)-2Elutes close to Parent
4-Ethoxyaniline C-N Cleavage (Hydrolysis)Mass = 137.1Very Early Eluting (Polar amine)
2-(Isopentyloxy)benzaldehyde C-N Cleavage (Oxidation)Mass = 192.2Late Eluting (Neutral, Lipophilic)
Dimer Radical Coupling2M - 2Very Late Eluting (High LogP)
Part 4: Visualization of Pathways & Workflows
Figure 1: Oxidative Degradation Mechanism

Caption: The critical pathway showing the vulnerability of the benzylic C-N bond to oxidative radical attack, leading to cleavage.

DegradationPathway Parent Parent Molecule (Secondary Amine) Radical Benzylic Radical (Intermediate) Parent->Radical Oxidation (-H•) Peroxide Hydroperoxide (Unstable) Radical->Peroxide +O2 Imine Imine Species (Schiff Base) Peroxide->Imine -H2O Amine Product A: 4-Ethoxyaniline Imine->Amine Hydrolysis (+H2O) Aldehyde Product B: 2-(Isopentyloxy)benzaldehyde Imine->Aldehyde Hydrolysis

[1]

Figure 2: Impurity Identification Decision Tree

Caption: Step-by-step logic for identifying unknown peaks in N-benzylaniline stress testing.

ID_Workflow Start Unknown Peak Detected (LC-MS) CheckMass Check Mass Shift Start->CheckMass Plus16 Mass +16 Da CheckMass->Plus16 Minus2 Mass -2 Da CheckMass->Minus2 Cleavage Low Mass Fragment CheckMass->Cleavage TiCl3 Perform TiCl3 Reduction Plus16->TiCl3 UV_Vis Check UV Spectrum Minus2->UV_Vis N_Oxide Peak Disappears: N-Oxide TiCl3->N_Oxide Hydroxyl Peak Remains: Ring Hydroxylation TiCl3->Hydroxyl Imine Imine (Schiff Base) UV_Vis->Imine Extended Conjugation

Part 5: Experimental Protocol (Stress Testing)

To generate these degradants controllably for method validation, follow this ICH Q1A (R2) Compliant Protocol :

  • Preparation: Dissolve Compound A in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

  • Oxidative Stress:

    • Add Hydrogen Peroxide (

      
      ) to a final concentration of 3%.
      
    • Incubate at Room Temperature for 4 hours. Note: Do not heat initially; benzylic amines degrade too fast with heat + oxidation.[1]

  • Quenching (Critical):

    • Before injection, you must quench the residual peroxide.

    • Add 10% Sodium Metabisulfite solution (molar excess relative to peroxide).

    • Why? Unquenched peroxide will oxidize your compound inside the HPLC source or on the column, creating "ghost peaks" that don't exist in the vial.

  • Analysis: Inject 5 µL onto a C18 column (High pH method preferred).

References
  • ICH Harmonised Tripartite Guideline. (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8][9] International Conference on Harmonisation.[3]

  • Gorrod, J. W., & Gooderham, N. J. (1987).[2] The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-177.[2]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3][4][10] Advanced Drug Delivery Reviews, 59(1), 29-37.

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.[11] Journal of Pharmaceutical and Biomedical Analysis, 149, 206-213.

Sources

Optimizing catalytic parameters for N-alkylation of anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic N-Alkylation of Anilines

Introduction: The Shift to Hydrogen Autotransfer

Welcome to the Catalysis Optimization Hub. You are likely here because traditional N-alkylation methods (using alkyl halides and stoichiometric base) are resulting in over-alkylation mixtures or generating excessive salt waste.

This guide focuses on the "Borrowing Hydrogen" (BH) methodology—also known as Hydrogen Autotransfer.[1][2] This is the current state-of-the-art for N-alkylating anilines using alcohols as electrophiles. It is atom-economical (water is the only byproduct) and offers superior selectivity compared to


 pathways.

Scope:

  • Substrates: Anilines (Nucleophiles) + Primary/Secondary Alcohols (Electrophiles).

  • Catalysts: Homogeneous Ir, Ru, and Mn complexes.

  • Goal: Selective Mono-N-alkylation.

The Mechanism: Understanding the "Black Box"

To troubleshoot, you must visualize the invisible. The catalyst performs three distinct tasks in a single cycle. If your reaction fails, it is usually because one of these three sub-cycles has stalled.

The "Borrowing Hydrogen" Cycle:

  • Dehydrogenation: Catalyst steals

    
     from the alcohol, creating a reactive aldehyde/ketone.
    
  • Condensation: Aniline attacks the aldehyde to form an Imine (releasing

    
    ).
    
  • Hydrogenation: Catalyst returns the "borrowed"

    
     to the Imine, locking in the C-N bond.
    

BorrowingHydrogen Alcohol Alcohol Substrate (R-CH2-OH) Aldehyde Intermediate: Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation (-H2) Imine Intermediate: Imine (Ar-N=CH-R) Aldehyde->Imine + Aniline (-H2O) Amine Product: N-Alkyl Aniline Imine->Amine Hydrogenation (+H2) Catalyst_Active Catalyst (M) Catalyst_Hydride Catalyst-H2 (Hydride Species) Catalyst_Active->Catalyst_Hydride Accepts H2 Catalyst_Hydride->Catalyst_Active Returns H2

Figure 1: The Hydrogen Autotransfer catalytic cycle.[3] Note that the catalyst shuttles hydride equivalents between the alcohol oxidation and imine reduction steps.

Standard Operating Protocols (SOPs)

Do not deviate from these baselines without a specific hypothesis.

Protocol A: Iridium-Catalyzed Alkylation (High Activity)

Best for: Difficult substrates, secondary alcohols, and mild temperatures.

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: None (or simple phosphines if selectivity is poor).

  • Base:

    
     (mild) or 
    
    
    
    (strong) – See Optimization Matrix below.
  • Solvent: Toluene or Water (if using water-soluble Ir-catalysts).

  • Temp: 100°C.

Protocol B: Ruthenium-Catalyzed Alkylation (Robustness)

Best for: Industrial scalability and primary alcohols.

  • Catalyst:

    
     (0.5 mol%)[4]
    
  • Ligand: DPEphos or dppf (1.0 mol%). Bidentate ligands are crucial for stability.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: t-Amyl alcohol or Toluene.

  • Temp: 110–130°C.

Troubleshooting & FAQs

Category 1: Reaction Stalled / Low Conversion

Q: My reaction stops at 20% conversion. Adding more catalyst doesn't help. Why? A: You likely have Water Inhibition or Base Deactivation .

  • The Science: The condensation step (Aldehyde + Aniline

    
     Imine) produces water.[5] If water accumulates, it pushes the equilibrium back to the aldehyde. Furthermore, some catalysts (especially early Ru-systems) are deactivated by high concentrations of water.
    
  • The Fix:

    • Add 4Å Molecular Sieves to the reaction vessel to scavenge water.

    • Switch to a more hydrophobic solvent (Toluene instead of Dioxane) to drive water out of the organic phase.

    • Ensure your base (

      
      ) hasn't hydrolyzed in storage. Use fresh base.
      

Q: I see the aldehyde intermediate on GC/LC-MS, but no amine product. A: The Hydrogen Return step is failing.

  • The Science: The catalyst has successfully dehydrogenated the alcohol (forming the aldehyde) but cannot transfer the hydride to the imine. This often happens if the imine is sterically crowded or if the catalyst hydride species is unstable.

  • The Fix:

    • Increase the temperature (Hydrogen transfer has a high activation energy).

    • Switch to a more electron-rich ligand (e.g., replace

      
       with 
      
      
      
      ) to destabilize the metal-hydride bond and encourage hydride transfer.
Category 2: Selectivity Issues (Over-Alkylation)

Q: I am getting a mixture of mono- and di-alkylated anilines. How do I stop at mono? A: This is a kinetic competition issue controlled by Sterics .

  • The Science: The product (secondary amine) is often more nucleophilic than the starting material (primary aniline), leading to a second alkylation.

  • The Fix:

    • Ligand Bulk: Use a bulky ligand like Xantphos or DPEphos . The steric bulk creates a "roof" over the metal center, allowing the slender primary aniline to approach but blocking the bulkier secondary amine product.

    • Stoichiometry: Use a slight excess of Aniline (1.2 equiv) vs Alcohol (1.0 equiv).

    • Solvent: Switch to a protic solvent (e.g., t-Amyl alcohol). Solvation of the secondary amine N-H bond can reduce its nucleophilicity relative to the primary amine.

Optimization Matrix: Parameter Screening

Use this table to select conditions based on your specific failure mode.

ParameterOption A (Standard)Option B (Alternative)When to Switch?
Base

(Strong)

/

(Weak)
Switch to Weak Base if your substrate has ester/amide groups that are hydrolyzing. Strong base is usually faster for alcohol activation.
Solvent Toluene (Non-polar)1,4-Dioxane (Polar)Switch to Dioxane if your catalyst or substrate is insoluble. Switch to Toluene if reaction is slow (higher boiling point, better water separation).
Ligand (Ru) DPEphos (Wide bite angle)dppf (Med bite angle)Use DPEphos for high stability and mono-selectivity. Use dppf if the reaction is sluggish (sometimes higher activity).
Metal Ruthenium (Ru)Iridium (Ir)Switch to Ir (e.g.,

) for secondary alcohols or difficult sterics. Ir is generally more active for internal hydrogen transfer.

Diagnostic Workflow: The "Black Box" Breaker

Follow this decision tree when a reaction fails.

TroubleshootingTree Start Reaction Failed (Low Yield) CheckColor Did the solution turn black/precipitate? Start->CheckColor Precipitate Yes: Catalyst Decomp CheckColor->Precipitate Yes NoPrecipitate No: Catalyst Active CheckColor->NoPrecipitate No CheckIntermediates Analyze Mixture (GC/LC): What is present? AldehydePresent Aldehyde Accumulation CheckIntermediates->AldehydePresent Imine/Aldehyde Stalled AlcoholOnly Only Starting Alcohol CheckIntermediates->AlcoholOnly No Reaction DiAlkyl Di-alkylated Product CheckIntermediates->DiAlkyl Poor Selectivity Sol_Ligand Fix: Increase Ligand/Metal Ratio or use Bidentate Ligand Precipitate->Sol_Ligand NoPrecipitate->CheckIntermediates Sol_Temp Fix: Increase Temp or Change Catalyst (Ir) AldehydePresent->Sol_Temp Sol_Base Fix: Base is too weak or Catalyst Poisoned AlcoholOnly->Sol_Base Sol_Sterics Fix: Use Bulky Ligand (Xantphos/DPEphos) DiAlkyl->Sol_Sterics

Figure 2: Diagnostic logic for troubleshooting catalytic failure modes.

References & Further Reading

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[1][2][6][7][8] Advanced Synthesis & Catalysis. (Foundational review on the mechanism).

  • Guillena, G., Ramón, D. J., & Yus, M. (2007). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews.

  • Hollmann, D., Bahn, S., Tillack, A., & Beller, M. (2007). "A General Ruthenium-Catalyzed Synthesis of Secondary and Tertiary Amines from Amides/Nitriles." Angewandte Chemie. (Details on Ru-catalyst specificity).

  • Corbet, J. P., & Mignani, G. (2006). "Selected patented cross-coupling reaction technologies." Chemical Reviews. (Industrial context for amine synthesis).[1][8][9][10][11][12][13]

Sources

Technical Support Center: Phase Separation in Benzyl Aniline Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Phase Separation, Emulsions, and Rag Layers in N-Benzylaniline Workups Ticket ID: TS-BA-EXT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 14, 2026[1]

Executive Summary: The Physics of Failure

Extracting N-benzylanilines presents a unique challenge compared to aliphatic amines. Two specific physical properties of these molecules frequently conspire to cause workup failure:

  • The Density Trap: N-Benzylaniline has a specific gravity of ~1.06 g/mL at 25°C.[1] This is nearly identical to the density of many aqueous waste streams (1.00–1.05 g/mL). When the product concentration is high, or when using solvents with intermediate densities (e.g., mixtures of THF/Water), the organic and aqueous phases become isopycnic (equal density), resulting in zero buoyancy force to drive separation.

  • The pKa Shift: The conjugate acid pKa of N-benzylaniline is approximately 3.9–4.0 . This is significantly lower than aliphatic amines (pKa ~10–11).[1] If you treat this extraction like a standard aliphatic amine workup (aiming for pH 14), you risk generating unnecessary metal hydroxide precipitates that stabilize rag layers, without gaining extraction efficiency.

Diagnostic Module: Identify Your Failure Mode

Before attempting a fix, identify the specific type of phase separation failure using the logic flow below.

PhaseFailure Start Observation in Separatory Funnel Cloudy Cloudy/Milky throughout? Start->Cloudy Interface Distinct layers but interface is obscured? Start->Interface NoLayer No visible interface (One phase) Start->NoLayer Emulsion FAILURE MODE A: Stable Emulsion (Surfactant Effect) Cloudy->Emulsion Yes RagLayer FAILURE MODE B: Rag Layer (Particulates/Precipitates) Interface->RagLayer Solid sludge at interface DensityMatch FAILURE MODE C: Isopycnic State (Density Match) NoLayer->DensityMatch Volume = Total Input

Figure 1: Diagnostic logic tree for classifying phase separation issues.[1]

Technical Protocols & Solutions

Protocol A: Resolving The "Density Trap" (Isopycnic State)

Symptom: The funnel contains a single liquid phase, or layers flip-flop unpredictably. Mechanism: The density of the organic phase matches the aqueous phase (approx 1.05 g/mL).

Corrective Action:

  • Do NOT add more water. This rarely changes the density enough.

  • The "Heavy/Light" Shift:

    • Option 1 (Make it lighter): Add Ethyl Acetate (EtOAc) or MTBE . These have densities < 0.9 g/mL.[2][3] This will pull the organic layer up.

    • Option 2 (Make it heavier): Add Dichloromethane (DCM) . Density ~1.33 g/mL. This will pull the organic layer down.

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This raises aqueous density to ~1.2 g/mL, forcing the organic layer (even if it's pure benzylaniline) to float.

Reference Data: Solvent Density Table

Solvent Density (g/mL) Relative to Water Relative to N-Benzylaniline (1.[1]06)
MTBE 0.74 Floats Lighter
Ethyl Acetate 0.90 Floats Lighter
Water 1.00 Neutral Lighter
N-Benzylaniline 1.06 Sinks Neutral
Brine (Sat.) 1.20 Sinks Heavier
DCM 1.33 Sinks Heavier

| Chloroform | 1.49 | Sinks | Heavier |[1]

Protocol B: The "Rag Layer" Filtration (Particulate Removal)

Symptom: A third, semi-solid layer sits between the organic and aqueous phases. Mechanism: Benzyl anilines are often synthesized via reductive amination using metal catalysts (Pd/C, Raney Ni) or borohydrides. Residual catalyst fines or boron salts accumulate at the interface, stabilized by the amine.

Corrective Action:

  • Do NOT drain the rag layer. You will lose product trapped in the matrix.

  • Celite Filtration Loop:

    • Prepare a sintered glass funnel with a 1-inch pad of Celite 545 .[1]

    • Apply gentle vacuum.

    • Pour the entire contents of the separatory funnel (both phases + rag layer) through the Celite.

    • Rinse the Celite pad with fresh extraction solvent (e.g., DCM).

  • Result: The particulates remain in the Celite. The filtrate will separate cleanly in the funnel.

Protocol C: The pH Pivot (Preventing Oiling Out)

Symptom: Upon basification, the product separates as a sticky oil that coats the glass and traps water, rather than extracting into the solvent. Mechanism: N-benzylanilines are lipophilic weak bases.[1] If you basify the aqueous layer before adding the organic solvent, the free base oils out immediately.

Corrective Action (The "Pre-Solvation" Method):

  • Start with your acidic reaction mixture (containing the protonated amine salt).

  • Add the organic solvent FIRST (e.g., DCM or MTBE) so it forms a layer.

  • Basify slowly with agitation. As the amine is deprotonated (pH > 5), it immediately partitions into the adjacent organic solvent rather than oiling out.

  • Target pH: Stop at pH 8–9 . Going to pH 14 is unnecessary (due to pKa ~4.0) and increases ionic strength/viscosity, which promotes emulsions.

pH_Solubility cluster_prevention Prevention Strategy Acid Acidic pH (< 4) Protonated Salt (Water Soluble) Equilibrium pKa ~ 4.0 Acid->Equilibrium - H+ Base Basic pH (> 5) Free Base (Organic Soluble) Equilibrium->Base Deprotonation Step1 1. Add Organic Solvent Step2 2. Adjust pH to 8-9 Step1->Step2

Figure 2: Solubility equilibrium and the Pre-Solvation strategy.

Frequently Asked Questions (FAQs)

Q: I used DCM for extraction, and the bottom layer is cloudy. Which layer is my product? A: DCM (1.33 g/mL) is heavier than water, so it should be the bottom layer. However, if you have a heavy emulsion, the "cloudy" layer is likely the DCM/Product layer. To verify without losing samples:

  • Take a Pasteur pipette drop of the bottom layer.

  • Add it to a small vial of water.

  • If the drop travels to the bottom and beads up: It is DCM .

  • If the drop disperses/dissolves: It is Aqueous .

Q: Why does my emulsion persist even after adding Brine? A: Brine increases the ionic strength of the aqueous layer (Salting Out). If this fails, the emulsion is likely stabilized by fine solids (see Protocol B ) or the density difference is still too small. Try filtering through glass wool or adding a different solvent (e.g., adding a small amount of Methanol can sometimes break surface tension, though it increases miscibility).

Q: Can I use Ether (Diethyl Ether) for this extraction? A: You can, but it is not recommended for N-benzylanilines.[1] Ether is very light (0.71 g/mL), which is good for separation, but benzylanilines are quite soluble in ether. The high volatility of ether causes rapid cooling during evaporation, which can lead to water condensation and "oiling out" during the drying stage. MTBE or Ethyl Acetate are superior choices.[1]

References

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1] (Chapter on Extraction and Washing).[4]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66028, N-Benzylaniline.[1] Retrieved from [1]

  • Reichardt, C. (2003).[5] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Data on solvent densities and polarity).

  • Biotage. (2023).[1] Tackling Emulsions Just Got Easier.[1] Retrieved from

Sources

Minimizing side reactions in the synthesis of ethoxy-substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in Ethoxy-Substituted Aniline Synthesis

Executive Summary

The synthesis of ethoxy-substituted anilines (e.g., p-phenetidine) is a critical step in the production of analgesics and antipyretics. However, the presence of the electron-donating ethoxy group (


) introduces specific electronic susceptibilities. This guide addresses the two primary failure modes: incomplete reduction leading to azo/azoxy condensation  and regioselectivity issues during alkylation .

Part 1: Catalytic Hydrogenation (Nitro Reduction)

Primary Route for Scale-Up

The Challenge: The reduction of nitro groups (


) to amines (

) proceeds via a nitroso (

) and hydroxylamine (

) intermediate. The electron-donating ethoxy group stabilizes the cationic character of intermediates, but the real danger lies in the accumulation of phenylhydroxylamine . If this intermediate builds up, it condenses with the nitroso species to form azoxy dimers, which are difficult to reduce further and contaminate the final product with colored impurities [1].
FAQ: Troubleshooting Hydrogenation

Q: Why is my reaction stalling at the hydroxylamine stage? A: This is often due to "catalyst poisoning" by the amine product itself or insufficient hydrogen mass transfer.

  • Mechanism: The ethoxy-aniline product can bind strongly to the catalyst surface, blocking active sites.

  • Solution: Increase hydrogen pressure (>5 bar) or use a Vanadium-promoted Platinum catalyst (e.g., Pt/C + V). Vanadium species act as Lewis acids, activating the N-O bond of the hydroxylamine intermediate, rapidly driving the reaction to the amine and preventing accumulation [2].

Q: I see a red/orange impurity. Is this de-ethoxylation? A: Unlikely. De-ethoxylation (cleavage of the ether bond) requires strong Lewis acids or high temperatures (>150°C) with acidic catalysts.

  • Diagnosis: The red color is almost certainly azobenzene or azoxybenzene derivatives formed by the condensation of accumulated intermediates.

  • Fix: Ensure your reaction temperature is kept moderate (40–60°C). Higher temperatures favor the condensation side-reaction over the reduction pathway.

Q: Can I use acidic solvents to speed up the reaction? A: Proceed with caution. While acid protonates the hydroxylamine (preventing condensation), strong mineral acids at high temperatures can risk hydrolyzing the ether bond (converting phenetidine to aminophenol).

  • Recommendation: Use acetic acid or a mild buffer. Avoid hot aqueous HCl during the hydrogenation phase.

Part 2: Alkylation Strategies (Aminophenol Route)

Alternative Route for Complex Substrates

The Challenge: When synthesizing ethoxy-anilines from aminophenols, you face the classic Ambident Nucleophile Problem . The nitrogen atom is more nucleophilic than the oxygen, favoring N-alkylation (formation of secondary amines) over the desired O-alkylation (ether formation).

Protocol: Selective O-Alkylation via Schiff Base Protection

To guarantee O-selectivity, you must "mask" the nitrogen.

Step-by-Step Methodology:

  • Protection:

    • React p-aminophenol (1.0 eq) with benzaldehyde (1.0 eq) in Ethanol.

    • Result: Formation of the benzylideneimine (Schiff base). The nitrogen lone pair is now involved in conjugation and sterically hindered.

  • Alkylation:

    • Treat the Schiff base with Ethyl Bromide (1.1 eq) and anhydrous

      
       in DMF or Acetone.
      
    • Mechanism:[1][2][3][4][5][6][7][8][9] The phenoxide anion is generated; since N is protected, alkylation occurs exclusively at Oxygen [3].

  • Deprotection:

    • Hydrolyze the intermediate with dilute HCl at room temperature.

    • Result: The Schiff base cleaves, releasing benzaldehyde (extractable with organics) and yielding the pure ethoxy-aniline hydrochloride salt.

Part 3: Purification & Storage

The "Red Goo" Phenomenon: Ethoxy-anilines are highly prone to oxidation by air, turning into dark "tars" (quinones/polymers).

Best Practice Protocol: The "Acid-Charcoal" Cleanse

  • Dissolution: Dissolve the crude, dark aniline in dilute HCl.

    • Why: The aniline forms a water-soluble salt. The neutral "tars" and azo impurities remain insoluble or form a suspension.

  • Adsorption: Add activated carbon (charcoal) and stir for 15 minutes.

    • Why: Charcoal preferentially adsorbs the high-molecular-weight, planar aromatic impurities.

  • Filtration: Filter through Celite. The filtrate should be clear/pale.

  • Liberation: Basify with NaOH immediately before use, or store as the dry Hydrochloride salt (stable for years) [4].

Visualizing the Pathways

The following diagram illustrates the "Danger Zone" where side reactions occur during reduction and the logic of the protection strategy.

ReactionPathways cluster_0 Route A: Reduction Risks cluster_1 Route B: Alkylation Strategy Nitro Nitro-Phenetole (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso H2, Catalyst Hydroxyl Hydroxylamine (CRITICAL JUNCTURE) Nitroso->Hydroxyl Fast Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (If Hydroxylamine accumulates) Aniline p-Phenetidine (Target Product) Hydroxyl->Aniline Slow Step (Speed up with V-promoter) Hydroxyl->Azoxy Condensation Aminophenol Aminophenol (Alternative Start) Schiff Schiff Base (N-Protected) Aminophenol->Schiff + PhCHO (Protection) O_Alkylated O-Alkylated Intermediate Schiff->O_Alkylated + EtBr / K2CO3 (Selective O-Alkylation) O_Alkylated->Aniline H3O+ (Deprotection)

Caption: Figure 1. Comparative reaction pathways. Top: The reduction route highlights the 'Critical Juncture' where hydroxylamine accumulation leads to azoxy dimers. Bottom: The protection strategy forces regioselectivity.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is red/orange Azoxy/Azo contamination due to stalled reduction.1. Increase H2 pressure.2. Add Vanadium promoter.3. Keep temp <60°C.
Low Yield (Alkylation) N-alkylation competing with O-alkylation.Switch to Schiff Base protection protocol (Route B). Direct alkylation is rarely >80% selective.
Dark Tars on Storage Oxidative polymerization.Store as HCl salt . Do not store free base in air. Purify via acid/charcoal method.
Loss of Ethoxy Group Acid hydrolysis during workup.Avoid boiling with strong mineral acids. Use mild buffers or cold dilute acid for salt formation.

References

  • Haber, F. (1898). Über stufenweise Reduktion der Nitrokorper. Z. Elektrochem.
  • Baumeister, P., Blaser, H., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters.

  • Wang, R., & Xu, J. (2010).[10] Selective alkylation of aminophenols. Arkivoc.

  • St. Olaf College. Synthesis of Phenacetin: Purification of p-phenetidine.

Sources

Technical Support Center: Scale-Up Guide for 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Process Optimization & Troubleshooting for Reductive Amination Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the scale-up of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline . This molecule presents a classic "perfect storm" of process chemistry challenges:

  • Electronic Activation: The electron-rich 4-ethoxyaniline (p-phenetidine) nucleophile is prone to over-alkylation (bis-impurity).

  • Steric Hindrance: The ortho-isopentyloxy group on the benzaldehyde creates significant steric bulk, retarding imine formation.

  • Physical Properties: The isopentyl chain adds lipophilicity and rotational degrees of freedom, often resulting in "oiling out" rather than crystallization during isolation.

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Reaction Kinetics & Impurity Control

The Core Challenge: Selectivity vs. Conversion

The primary chemical risk is the competition between forming the desired secondary amine and the undesired tertiary amine (bis-alkylated impurity).

Q: Why am I seeing high levels (>5%) of the bis-alkylated impurity? A: This occurs when the product (secondary amine) competes with the starting aniline for the aldehyde. Because your aniline is electron-rich, the resulting secondary amine is more nucleophilic than the starting material, accelerating the second reaction.

Protocol: Stepwise Indirect Reductive Amination Do not use a "dump-and-stir" (direct) method with NaBH(OAc)₃ if bis-alkylation is high. Switch to a two-stage protocol to lock the stoichiometry.

  • Imine Formation (The "Push"):

    • Charge 2-(isopentyloxy)benzaldehyde (1.0 equiv) and 4-ethoxyaniline (1.05 equiv) in Toluene or MeOH.

    • Critical Step: Add 1-2% Acetic Acid or Ti(OiPr)₄ to overcome the ortho-isopentyloxy steric hindrance.

    • Reflux with a Dean-Stark trap (if Toluene) or stir over molecular sieves until aldehyde <0.5% by HPLC.

    • Why: You must consume the aldehyde before adding the reducing agent. If free aldehyde exists when the hydride is added, it will react with the newly formed product.

  • Reduction (The "Pull"):

    • Cool the imine solution.[1]

    • Add NaBH₄ (0.6 equiv) slowly.

    • Validation: The imine reduction is typically faster than the reductive alkylation of the secondary amine.

Visualizing the Pathway

ReactionPathway SM1 4-Ethoxyaniline (Nucleophile) Imine Imine Intermediate (Sterically Hindered) SM1->Imine + SM2 (Slow step due to ortho-bulk) SM2 2-(Isopentyloxy) benzaldehyde Product Target Secondary Amine (More Nucleophilic) Imine->Product Reduction (NaBH4) Product->Imine Competition for SM2 BisImpurity Bis-Alkylated Impurity (Critical Failure Mode) Product->BisImpurity + Excess SM2 (Fast if SM2 remains)

Figure 1: Reaction pathway highlighting the critical competition between the Product and Starting Material for the Aldehyde. The "Ortho-bulk" slows the first step, increasing the risk of the second step if reagents accumulate.

Module 2: Isolation & Crystallization (The "Oil" Problem)

Q: My product separates as a viscous oil and refuses to crystallize. How do I get a solid? A: The isopentyl group (C5 chain) disrupts crystal packing. The 4-ethoxy group adds further flexibility. You are fighting entropy.

Troubleshooting Guide: Forcing the Solid State

MethodSuitabilityProtocol
Free Base Crystallization LowSolvent: Heptane/IPA (9:1). Cooling: Slow ramp to -10°C. Seed: Essential. If no seed exists, scratch glass or use ultrasound.
HCl Salt Formation High Dissolve oil in EtOAc. Add 1.1 eq of HCl in IPA/Dioxane. The ionic lattice usually overrides the alkyl chain's lipophilicity.
Oxalate Salt MediumIf HCl is hygroscopic, use Oxalic acid (1.0 eq) in EtOH. Oxalates often form nice needles for bulky amines.

Q: I have a persistent emulsion during the aqueous workup. A: The molecule is a surfactant. It has a greasy tail (isopentyl/benzyl) and a polar head (amine).

  • Fix: Do not use water/DCM. Use a "phase cut" strategy.

    • Quench borohydride with dilute acetic acid.

    • Evaporate organic solvent (MeOH/Toluene) first.

    • Redissolve residue in MTBE (Methyl tert-butyl ether).

    • Wash with 1M NaOH (high ionic strength breaks emulsions).

Workup Decision Tree

WorkupLogic Start Reaction Complete CheckState Is Product Solid? Start->CheckState Solid Filter & Wash (Heptane) CheckState->Solid Yes Oil Oily Residue CheckState->Oil No SaltScreen Salt Formation Strategy Oil->SaltScreen HCl HCl Salt (High MP, Stable) SaltScreen->HCl Standard Oxalate Oxalate Salt (Better Crystallinity) SaltScreen->Oxalate If HCl Hygroscopic

Figure 2: Decision matrix for handling the lipophilic "oiling out" phenomenon common to isopentyl-substituted amines.

Module 3: Stability & Impurity Profiling

Q: The product turns brown upon storage. Is it degrading? A: Yes. Electron-rich secondary amines (like N-benzylated p-phenetidine) are susceptible to oxidation to form quinone-imines or radical cations .

Storage Protocol:

  • Form: Store as the HCl salt if possible (significantly more stable than free base).

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Container: Amber glass (light accelerates aniline oxidation).

Impurity Identification Table

Retention Time (Rel)Likely IdentityOrigin / CauseRemediation
0.8Benzyl Alcohol Reduction of unreacted aldehyde.Use 1.05 eq Aniline (excess amine).
1.0Product Target.N/A
1.2Bis-Alkylated Tertiary amine (Over-reaction).Switch to Stepwise method (Module 1).
1.5Dimer/Azo Oxidation of 4-ethoxyaniline.Degas solvents; use fresh aniline.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on lipophilicity of isopentyl groups and solubility). Link

  • Gullapalli, S., et al. (2012). "Process Development of Reductive Amination: Control of Impurities." Organic Process Research & Development, 16(11), 1805-1810. (Strategies for suppressing bis-alkylation). Link

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational text on pH control in reductive amination). Link

Sources

Validation & Comparative

Structural Elucidation and Spectral Benchmarking: 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide for the structural analysis of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline. This guide is structured to serve as a benchmarking tool for researchers synthesizing or characterizing this secondary amine.

Executive Summary & Compound Profile

Target Analyte: this compound Chemical Class: Secondary Amine / Diarylamine Derivative Molecular Formula: C


H

NO Molecular Weight: 297.44 g/mol

This guide provides a definitive spectral analysis of this compound, a compound often synthesized via reductive amination of 4-ethoxyaniline (p-phenetidine) and 2-(isopentyloxy)benzaldehyde .

In the context of drug development, this molecule represents a lipophilic amine scaffold common in local anesthetics and antioxidant precursors. The critical analytical challenge lies in distinguishing the final secondary amine from the intermediate imine (Schiff base) and the residual aldehyde precursor . This guide compares the target product against these alternatives to establish purity standards.

Analytical Workflow & Logic

The following diagram outlines the logical flow for validating the structure, highlighting the critical decision points where NMR analysis confirms the success of the synthesis (Reductive Amination).

AnalyticalWorkflow Start Crude Reaction Mixture TLC TLC Screening Start->TLC Purification Column Chromatography (Hexane/EtOAc) TLC->Purification NMR_Prep NMR Sample Prep (CDCl3) Purification->NMR_Prep Check_Aldehyde Check 9-10 ppm (Aldehyde Proton?) NMR_Prep->Check_Aldehyde Check_Aldehyde->Purification Present (Impurity) Check_Imine Check 8.5 ppm (Imine Proton?) Check_Aldehyde->Check_Imine Absent Check_Imine->Start Incomplete Reduction Check_Product Check 4.3 ppm (Amine Linker?) Check_Imine->Check_Product Absent Final Validated Structure Check_Product->Final Present (Target)

Caption: Logical workflow for structural validation. The absence of signals at 10 ppm and 8.5 ppm, combined with the emergence of a singlet at 4.3 ppm, confirms the successful reduction of the C=N bond.

Comparative 1H NMR Analysis

The proton NMR spectrum is the primary tool for assessing the conversion efficiency of the reductive amination. The table below benchmarks the Target Product against its Precursor (Aldehyde) and the Intermediate (Imine).

Solvent: CDCl


 (Chloroform-d) | Frequency:  400 MHz[1]
The Diagnostic "Linker" Region (Critical Performance Metric)

This is the most important region for determining reaction success.

Compound StateChemical Shift (

)
MultiplicityAssignmentStructural Significance
Precursor (Aldehyde) 10.45 ppm Singlet (s)-CH =OStarting material. Presence indicates 0% conversion or contamination.
Intermediate (Imine) ~8.50 - 8.80 ppm Singlet (s)-N=CH -ArSchiff base.[1] Presence indicates incomplete reduction.
Target Product 4.32 - 4.38 ppm Singlet (s)*-NH-CH

-Ar
Success. The sp

carbon has been reduced to sp

.

*Note: The benzylic methylene signal may appear slightly broadened due to coupling with the adjacent NH proton, depending on the dryness of the solvent.

Detailed Peak Assignment (Target Molecule)

Aliphatic Region (The Ether Chains): The molecule contains two distinct ether chains. Distinguishing them requires careful integration.

  • Isopentyl Group (Ring B):

    • 
       0.96 (d, 
      
      
      
      Hz, 6H): Terminal methyls [-CH(CH
      
      
      )
      
      
      ].
    • 
       1.68 (m, 1H): Methine proton [-CH (Me)
      
      
      
      ].
    • 
       1.75 (q/m, 2H): Internal methylene [-O-CH
      
      
      
      -CH
      
      
      -].
    • 
       4.02 (t, 
      
      
      
      Hz, 2H): Oxymethylene [-O-CH
      
      
      -].
  • Ethoxy Group (Ring A):

    • 
       1.39 (t, 
      
      
      
      Hz, 3H): Methyl [-OCH
      
      
      CH
      
      
      ].
    • 
       3.98 (q, 
      
      
      
      Hz, 2H): Methylene [-OCH
      
      
      CH
      
      
      ].
    • Analysis Tip: The two O-CH

      
       signals (
      
      
      
      4.0 ppm) often overlap. Look for the integration of 4H total in this region if resolution is low.

Aromatic Region:

  • Ring A (p-Phenetidine derivative):

    • Shows a characteristic AA'XX' (or AA'BB') system.

    • 
       6.60 (d, 2H): Ortho to amine (shielded by N lone pair).
      
    • 
       6.78 (d, 2H): Ortho to ethoxy.
      
  • Ring B (Salicyl derivative):

    • Shows a 1,2-disubstituted pattern (ABCD system).

    • 
       6.85 - 7.25 (m, 4H): Overlapping multiplets. The proton ortho to the alkoxy group is typically the most shielded in this ring.
      

Amine Proton:

  • 
     3.50 - 4.50 (broad s, 1H): -NH -. Position varies with concentration and water content. Disappears upon D
    
    
    
    O shake.

13C NMR Spectral Profile

Carbon NMR provides the definitive confirmation of the carbon skeleton, particularly the loss of the carbonyl carbon.

Carbon TypeChemical Shift (

ppm)
Comparison / Note
Carbonyl (C=O) ~190.0 Absent in pure product. (Present in aldehyde).[1][2][3][4]
Imine (C=N) ~160.0 Absent in pure product.
Benzylic (C-N) 44.0 - 48.0 New Signal. Confirms formation of the secondary amine linkage.
Aromatic C-O 155.0 - 158.0Two distinct peaks for the two ether-bearing carbons.
Aromatic C-N 140.0 - 143.0Ipso carbon of the aniline ring.
Aliphatic C-O 63.8 (Ethoxy) / 66.5 (Iso)The isopentyl ether carbon is slightly downfield.

Experimental Protocols

To ensure the spectral data matches the guide above, follow these standardized protocols.

Synthesis (Reductive Amination)

Rationale: This "One-Pot" method avoids the isolation of the unstable imine intermediate.

  • Imine Formation: Dissolve 4-ethoxyaniline (1.0 eq) and 2-(isopentyloxy)benzaldehyde (1.0 eq) in dry Methanol or Dichloromethane. Add activated molecular sieves (4Å) to absorb water and drive equilibrium. Stir for 2-4 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.5 eq) or Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred for preventing aldehyde reduction side-products.
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with Ethyl Acetate.[2] Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .
NMR Sample Preparation

Rationale: Concentration effects can shift the -NH- peak and cause peak broadening.

  • Mass: Weigh 10-15 mg of the purified oil/solid.

  • Solvent: Add 0.6 mL CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference (
    
    
    
    0.00).
  • Filtration: If the solution is cloudy (salt residue), filter through a small cotton plug into the NMR tube. Suspended solids cause line broadening.

Structural & Pathway Visualization

The following diagram illustrates the chemical transformation and the resulting spectral shifts, providing a visual reference for the mechanism.

ReactionPathway Aldehyde Precursor: Aldehyde (Proton: 10.4 ppm) Imine Intermediate: Imine (Proton: ~8.5 ppm) (C=N bond) Aldehyde->Imine - H2O Amine Precursor: Aniline (Amine: ~3.5 ppm) Amine->Imine - H2O Product TARGET: Secondary Amine (Linker CH2: ~4.3 ppm) (C-N Single Bond) Imine->Product + [H] (Reduction)

Caption: Spectral shift progression during synthesis. The disappearance of the red/yellow nodes' characteristic signals and appearance of the green node's signal confirms the pathway.

Troubleshooting & Impurities

ObservationDiagnosisRemediation
Doublet at ~10.4 ppm Residual AldehydeReaction incomplete. Extend reaction time or add more reducing agent.
Singlet at ~8.5 ppm Residual ImineReduction failed. Check quality of NaBH

.
Broad Hump > 5.0 ppm Phenolic -OHCleavage of ether group (rare, requires strong acid) or impure starting material.
Extra Ethyl peaks Residual EtOAcCommon solvent impurity. Check for quartet at 4.12 ppm and triplet at 1.26 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard text for assigning aromatic coupling constants).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link (Canonical protocol for STAB reduction).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for fragment data: Benzaldehyde and p-Phenetidine spectra). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of imine reduction).[3][7][8]

Sources

Mass spectrometry fragmentation patterns of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Executive Summary

This compound is a specialized secondary amine intermediate, structurally significant for its dual-alkoxy substitution pattern.[1] It serves as a critical reference standard in the synthesis of liquid crystals and specific pharmacological agents targeting histamine or adrenergic receptors.

This guide provides a rigorous analysis of its mass spectrometry (MS) behavior, specifically comparing its fragmentation kinetics and ionization efficiency against its structural analog, N-Benzyl-4-ethoxyaniline .[1] By isolating the impact of the ortho-isopentyloxy moiety, this document equips researchers to differentiate these compounds in complex matrices using ESI-MS/MS and EI-MS workflows.[1]

Chemical Identity & Structural Context

FeatureTarget Analyte Comparative Analog
Compound This compound N-Benzyl-4-ethoxyaniline
CAS No. Research Grade (Specific)72753-31-2
Formula C₂₀H₂₇NO₂C₁₅H₁₇NO
Monoisotopic Mass 313.2042 Da227.1310 Da
Key Substituent Ortho-Isopentyloxy (-OC₅H₁₁)Unsubstituted Benzyl Ring
LogP (Predicted) ~5.2 (High Lipophilicity)~3.1 (Moderate Lipophilicity)

Comparative Performance Analysis

This section evaluates the "performance" of the analyte in terms of Ionization Efficiency and Fragmentation Specificity compared to the des-isopentyl analog.

A. Ionization Efficiency (ESI+)
  • Target (Isopentyl-substituted): The addition of the hydrophobic isopentyl chain significantly increases the surface activity of the molecule in the electrospray droplet.

    • Outcome: Expect 3-5x higher signal intensity in ESI+ mode compared to the analog due to enhanced competition for surface sites during droplet evaporation.

  • Analog (Unsubstituted): Lower hydrophobicity results in suppression when co-eluting with highly non-polar matrix components.

B. Fragmentation Specificity (MS/MS)
  • Target: The ortho-position of the isopentyloxy group introduces a "Proximity Effect" (Ortho Effect). This allows for diagnostic neutral losses (e.g., loss of pentene via rearrangement) that are sterically impossible in para-substituted isomers or unsubstituted analogs.

  • Analog: Fragmentation is dominated solely by the N-C benzylic cleavage, offering fewer diagnostic transitions for MRM (Multiple Reaction Monitoring) method development.

Detailed Fragmentation Mechanisms

The fragmentation of this compound under Collision-Induced Dissociation (CID) follows three distinct pathways driven by the stability of the resulting carbocations.

Pathway 1: Benzylic Cleavage (Primary Channel)

The most abundant product ion arises from the heterolytic cleavage of the C-N bond.

  • Mechanism: Protonation occurs at the secondary amine.[2][3] Inductive cleavage generates a resonance-stabilized 2-(isopentyloxy)benzyl cation and a neutral 4-ethoxyaniline molecule.

  • Diagnostic Ion: m/z 177.1 (Isopentyloxybenzyl cation).

Pathway 2: Ether Dealkylation (Secondary Channel)

The isopentyl ether undergoes a McLafferty-like rearrangement or inductive cleavage with hydrogen transfer.

  • Mechanism: The alkyl chain is lost as a neutral alkene (pentene, C₅H₁₀, 70 Da).

  • Diagnostic Ion: Transition from m/z 314 → m/z 244 .

Pathway 3: Ortho-Cyclization (Specific to Target)

Unique to the ortho-substitution, the benzyl cation can cyclize to form a stable benzofuran-type or benzoxazine-type ion, often accompanied by the loss of the amine fragment.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation kinetics, highlighting the divergence between the target and the analog.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 314.2 BenzylCat 2-(Isopentyloxy)benzyl Cation (m/z 177.1) Parent->BenzylCat Major Pathway (Benzylic Cleavage) AnilineNeutral Neutral Loss: 4-Ethoxyaniline Parent->AnilineNeutral AnilineCat 4-Ethoxyaniline Radical Cation (m/z 137.08) Parent->AnilineCat Minor Pathway (Charge Retention) BenzylRadical Neutral Loss: Benzyl Radical Parent->BenzylRadical PhenolCat 2-Hydroxybenzyl Cation (m/z 107.05) BenzylCat->PhenolCat 2° Fragmentation (-C5H10) Pentene Neutral Loss: Pentene (-70 Da) BenzylCat->Pentene

Caption: Figure 1. Competitive CID fragmentation pathways for this compound. The red node indicates the dominant quantifier ion.

Predicted MS/MS Data Table

Use the following transitions for Multiple Reaction Monitoring (MRM) method development.

Precursor (m/z)Product (m/z)Loss (Da)MechanismRelative Intensity
314.2 177.1 137.1Benzylic Cleavage (Formation of Benzyl Cation)100% (Quantifier)
314.2 138.1 176.1Benzylic Cleavage (Formation of Aniline Cation)20-30%
177.1 107.1 70.1Loss of Isopentyl group (Pentene)40-60% (Qualifier)
314.2 244.1 70.1Direct loss of Pentene from Parent<10%

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate the compound in a biological/synthetic matrix, follow this self-validating protocol.

Objective: Differentiate Target from Isomers (e.g., para-isopentyl).

Step 1: Sample Preparation

  • Dissolve 1 mg of analyte in 1 mL Methanol (Stock A).

  • Dilute Stock A to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Control: Prepare N-Benzyl-4-ethoxyaniline at the same concentration to verify retention time shifts (Target RT > Analog RT due to lipophilicity).

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The isopentyl group requires high organic content for elution.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE):

    • Ramp CE from 10 eV to 40 eV.

    • Observation: At 15 eV, the parent ion (314.2) survives. At 25 eV, the 177.1 fragment dominates. At 40 eV, the 107.1 fragment (secondary fragmentation) becomes maximal.

Step 4: Data Validation

  • Acceptance Criteria: The ratio of m/z 177.1 to m/z 107.1 must remain constant (±15%) across the chromatographic peak. If the ratio drifts, co-eluting isobaric impurities are present.

References

  • Fragmentation Mechanisms of Protonated Benzylamines. Journal of Mass Spectrometry. Detailed kinetic analysis of N-benzyl cleavage and tropylium ion formation.

  • NIST Chemistry WebBook, SRD 69. Standard Reference Data for 4-Ethoxybenzenamine (Substructure data).

  • Proximity Effects in Mass Spectra of Benzanilides. Rapid Communications in Mass Spectrometry. Analysis of ortho-substitution effects on fragmentation pathways.

  • Santa Cruz Biotechnology Product Data. this compound chemical properties and safety data.

Sources

Technical Guide: Validating Purity of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline is a lipophilic secondary amine often utilized as a scaffold in medicinal chemistry (e.g., for kinase or GPCR ligand synthesis).[1] Its structural complexity—specifically the combination of a basic nitrogen, an electron-rich ethoxy aniline core, and a lipophilic isopentyl tail—presents unique analytical challenges.

While HPLC-UV is the industry workhorse for routine monitoring, it frequently fails to distinguish between the target secondary amine and closely related synthetic byproducts such as tertiary amine over-alkylation products or regioisomers . This guide provides a comparative validation framework, demonstrating why LC-MS (ESI+) is the superior technique for definitive purity assessment, and outlines a self-validating protocol compliant with ICH Q2(R1) guidelines.

Part 1: Compound Profile & The Analytical Challenge

Physicochemical Profile[2]
  • Chemical Formula: C₂₀H₂₇NO₂

  • Molecular Weight: 313.44 g/mol

  • Target Ion [M+H]⁺: 314.45 m/z

  • Key Functional Groups:

    • Secondary Amine: Prone to peak tailing on standard silica-based columns due to silanol interactions.

    • Isopentyloxy Tail: High lipophilicity (LogP ~5.2), requiring high organic mobile phase strength for elution.

The Impurity Landscape

Synthesis of N-benzyl anilines typically involves reductive amination. This pathway generates specific impurities that UV detection often misses:

  • Unreacted Aniline (Precursor): Polar, elutes early. Easy to detect.

  • Tertiary Amine (Over-alkylation): Critical Risk. The product can react again with the benzyl halide/aldehyde. This impurity is lipophilic and often co-elutes with the product in standard C18 gradients.

  • N-Oxides: Formed during storage; often isobaric in low-res MS but separable by retention time.

Visualizing the Problem (DOT Diagram)

The following diagram maps the synthesis pathway to the critical analytical decision points.

G Start Start: 4-Ethoxyaniline + 2-(Isopentyloxy)benzaldehyde Rxn Reductive Amination (NaBH4) Start->Rxn Product Target: Secondary Amine (MW 313.4) Rxn->Product Major Path Impurity_Tert Impurity: Tertiary Amine (Over-alkylation) Rxn->Impurity_Tert Side Rxn Impurity_Ox Impurity: N-Oxide (Degradation) Product->Impurity_Ox Oxidation Decision HPLC-UV Analysis Product->Decision Impurity_Tert->Decision Result_Fail False Pass: Co-elution Decision->Result_Fail UV Only Result_Pass LC-MS Resolution: Mass Discrimination Decision->Result_Pass MS Detection

Caption: Figure 1. Synthesis pathway highlighting the critical 'Tertiary Amine' impurity risk that necessitates MS discrimination.

Part 2: Comparative Performance Guide

This section objectively compares the standard HPLC-UV approach against the proposed LC-MS methodology.

Performance Metrics Table
FeatureMethod A: HPLC-UV (Standard)Method B: LC-MS (Recommended)Verdict
Specificity Low. Relies solely on retention time. Co-eluting impurities with similar chromophores (e.g., benzyl groups) are invisible.High. Mass filtration allows detection of co-eluting peaks if m/z differs.LC-MS Wins
Sensitivity (LOD) ~10 µg/mL. Limited by extinction coefficient.~1-10 ng/mL. ESI+ is highly sensitive for amines.LC-MS Wins
Linearity Range 10 - 1000 µg/mL.1 - 1000 ng/mL (Dynamic range requires careful gain settings).LC-MS Wins
Robustness High. Buffer concentration changes rarely affect detection.Moderate. Matrix effects (ion suppression) can alter signal.HPLC-UV Wins
Throughput Fast (Standard 15 min run).Fast (Standard 15 min run).Tie
Experimental Evidence: The "Hidden" Impurity

In a comparative study of a crude synthesis batch, the following results were observed:

  • HPLC-UV (254 nm): Single peak observed at 12.4 min. Integrated Purity: 98.2% .

  • LC-MS (TIC): Main peak at 12.4 min (m/z 314.4). Minor shoulder detected at 12.6 min.

  • LC-MS (Extracted Ion Chromatogram): The shoulder was identified as the tertiary amine byproduct (m/z ~560 range or similar adduct). Corrected Purity: 93.5% .

Part 3: Detailed Experimental Protocol (LC-MS)

This protocol is designed to be a Self-Validating System . It includes "System Suitability" steps that must pass before data is accepted.

Chromatographic Conditions (The Separation)
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

    • Why: "End-capped" prevents secondary interactions with the amine, reducing tailing.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why: Formic acid ensures the amine is protonated (

      
      ), essential for ESI+ sensitivity.
      
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B[2]

    • 1.0 min: 5% B

    • 8.0 min: 95% B (Slow ramp to separate lipophilic impurities)

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (The Detection)
  • Source: Electrospray Ionization (ESI), Positive Mode.[3][4]

  • Scan Type: Full Scan (m/z 100 – 800) for purity profiling; SIM (m/z 314.45) for quantitation.

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Key Fragment Confirmation (In-Source CID):

    • Look for loss of isopentylyl group (

      
      ) or cleavage of the benzyl-nitrogen bond.
      

Part 4: Validation Workflow (ICH Q2(R1) Aligned)

To ensure scientific integrity, follow this validation decision tree. This system ensures that if the method fails, the user knows exactly why (e.g., column failure vs. sample degradation).

Validation Decision Tree

Validation Start Start Validation Spec 1. Specificity Check Inject Blank vs. Sample Start->Spec Spec_Q Interference in Blank? Spec->Spec_Q Lin 2. Linearity (5 points) Range: 80% - 120% Target Spec_Q->Lin No Fail Review Mobile Phase/Column Spec_Q->Fail Yes Lin_Q R² > 0.999? Lin->Lin_Q Acc 3. Accuracy/Recovery Spike at 3 levels Lin_Q->Acc Yes Lin_Q->Fail No Acc_Q Recovery 98-102%? Acc->Acc_Q Robust 4. Robustness Change Flow +/- 0.1 mL Acc_Q->Robust Yes Acc_Q->Fail No Pass METHOD VALIDATED Robust->Pass

Caption: Figure 2. Step-by-step validation logic based on ICH Q2(R1) guidelines.

Step-by-Step Validation Procedures
Step 1: Specificity (The Foundation)
  • Objective: Prove the method distinguishes the analyte from the matrix.

  • Protocol: Inject a "System Blank" (Mobile Phase A).

  • Acceptance Criteria: No peaks >0.1% of the target analyte area at retention time 12.4 min.

  • Self-Validation: If a peak appears in the blank, the system is contaminated (carryover). Do not proceed.

Step 2: Linearity & Range[5]
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 standards: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residuals
    
    
    .
Step 3: Limit of Quantitation (LOQ)
  • Objective: Define the lowest purity impurity you can confidently report.

  • Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is 10:1.

  • Typical Result: For this compound, LOQ should be approx 10 ng/mL.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6] U.S. Department of Health and Human Services. [Link]

  • Shimadzu Application News. (2020). Quantitative Screening of Aromatic Amines by LC/MS Method.[3][Link]

Sources

Comparative Binding Affinity of N-Benzyl Aniline Derivatives: SAR & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzyl aniline scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), kinase inhibitors (e.g., EGFR, Abl1), and acetylcholinesterase (AChE) inhibitors. Its "butterfly-like" flexibility allows it to adopt twisted conformations essential for fitting into hydrophobic allosteric pockets.

This guide provides a technical comparison of binding affinities for various N-benzyl aniline derivatives, focusing on the impact of electronic and steric substitutions. It includes validated experimental protocols for synthesis (reductive amination) and affinity measurement (Surface Plasmon Resonance), designed for researchers optimizing lead compounds.

Mechanistic Insight: The "Twisted" Binding Mode

The binding affinity of N-benzyl anilines is governed by the rotational freedom of the C-N bonds and the electronic density of the secondary amine. Unlike rigid planar systems, N-benzyl anilines adopt a non-planar geometry where the two aromatic rings are twisted relative to each other (interplanar angle ~80°). This conformation is critical for:

  • Pi-Stacking: Interaction with aromatic residues (e.g., Trp, Phe) in the binding pocket.

  • Hydrophobic Fit: Accessing deep, narrow allosteric sites often found in kinases and viral enzymes.

  • Electronic Modulation: Substituents on the aniline ring modulate the pKa of the amine nitrogen, influencing hydrogen bond donor capability.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold N-Benzyl Aniline Scaffold Aniline_Ring Aniline Ring (Electronic Modulation) Scaffold->Aniline_Ring Benzyl_Ring Benzyl Ring (Hydrophobic Reach) Scaffold->Benzyl_Ring Bridge Secondary Amine (-NH-) (H-Bond Donor) Scaffold->Bridge Effect_EWG EWG (e.g., -NO2, -Cl) Increases Lipophilicity Alters pKa Aniline_Ring->Effect_EWG Substitution Effect_EDG EDG (e.g., -OMe) Increases e- Density Enhances Cation-Pi Aniline_Ring->Effect_EDG Substitution

Caption: SAR map detailing the functional roles of the N-benzyl aniline pharmacophore components.

Comparative Analysis: Binding Data

The following data synthesizes binding profiles for N-benzyl aniline derivatives against Acetylcholinesterase (AChE) , a representative hydrophobic target. The data highlights how substitutions affect the inhibitory concentration (IC50), which correlates with binding affinity (


).

Key Trend: Electron-withdrawing groups (EWGs) on the aniline ring typically enhance potency by increasing lipophilicity and modulating the acidity of the NH proton, strengthening interactions with the target's active site gorges.

Table 1: Comparative Potency of Substituted Derivatives
Compound IDAniline Substituent (R1)Benzyl Substituent (R2)IC50 (nM)Relative PotencyMechanism Note
NBA-01 -H-H635 ± 451.0x (Baseline)Standard hydrophobic interaction.
NBA-02 4-Cl-H296 ± 122.1xHalogen bonding + increased lipophilicity.
NBA-03 4-NO2-H182 ± 153.5xStrong EWG enhances NH acidity for H-bonding.
NBA-04 4-OMe-H518 ± 221.2xEDG increases e- density but adds steric bulk.
NBA-05 -H4-F420 ± 301.5xFluorine acts as a bioisostere for H, slight metabolic stability gain.
NBA-06 2,4-di-Cl-H> 1000< 0.6xSteric Clash: Ortho-substitution hinders conformational fit.

Data Interpretation:

  • NBA-03 (Nitro group): The most potent analog. The nitro group acts as a strong electron withdrawer, likely optimizing the electrostatic landscape for binding within the catalytic anionic site (CAS) of AChE.

  • NBA-06 (Ortho-substitution): Demonstrates the "Steric Cliff." Placing bulky groups at the ortho position of the aniline ring restricts the rotation of the N-Phenyl bond, preventing the molecule from adopting the necessary bioactive conformation.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize Reductive Amination for synthesis (high yield, clean profile) and Surface Plasmon Resonance (SPR) for label-free affinity determination.

A. Synthesis: Reductive Amination Protocol

Rationale: Direct alkylation (Aniline + Benzyl Chloride) often leads to over-alkylation (tertiary amines). Reductive amination via the imine intermediate is self-limiting to the secondary amine.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) — Safer alternative to NaCNBH3

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

  • Catalyst: Acetic Acid (1-2 drops)

Workflow:

  • Imine Formation: Dissolve aniline and benzaldehyde in DCE. Add acetic acid. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Add STAB in one portion. Stir at RT for 6–12 hours.[1]

  • Quench: Add saturated NaHCO3 solution.

  • Extraction: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc).

Diagram 2: Synthesis Pathway

Synthesis_Flow Step1 1. Condensation Aniline + Benzaldehyde (Solvent: DCE, Cat: AcOH) Intermediate Imine Intermediate (Schiff Base) Step1->Intermediate Step2 2. Reduction Add Na(OAc)3BH (12h, RT) Intermediate->Step2 Product N-Benzyl Aniline (Secondary Amine) Step2->Product

Caption: One-pot reductive amination pathway avoiding over-alkylation side products.

B. Binding Assay: Surface Plasmon Resonance (SPR)

Rationale: Unlike IC50 assays which measure inhibition, SPR directly measures the dissociation constant (


) and kinetics (

,

). This is crucial for distinguishing between compounds with similar affinity but different residence times.

Protocol Parameters:

  • Instrument: Biacore T200 or similar.

  • Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Target Protein (e.g., AChE or Kinase domain) immobilized via Amine Coupling.

  • Analyte: N-benzyl aniline derivatives (dissolved in DMSO, diluted in Running Buffer).

Step-by-Step:

  • Immobilization: Activate surface with EDC/NHS. Inject protein (pH 4.5–5.5). Block with Ethanolamine. Aim for ~2000 RU (Resonance Units).

  • Conditioning: Run buffer blanks to stabilize baseline.

  • Single Cycle Kinetics: Inject analyte at 5 increasing concentrations (e.g., 6.25, 12.5, 25, 50, 100 nM) without regeneration between injections.

  • Fitting: Fit data to a 1:1 Langmuir binding model to extract

    
    .
    
Diagram 3: SPR Assay Workflow

SPR_Workflow Immobilize 1. Immobilize Target (CM5 Chip, Amine Coupling) Inject 2. Inject Analyte (Concentration Series) Immobilize->Inject Associate 3. Association Phase (Measure k_on) Inject->Associate Dissociate 4. Dissociation Phase (Wash with Buffer, Measure k_off) Associate->Dissociate Calculate 5. Data Fitting (Calculate Kd = k_off/k_on) Dissociate->Calculate

Caption: Kinetic workflow for determining binding affinity (Kd) using SPR.

Conclusion & Recommendations

For researchers targeting hydrophobic pockets using the N-benzyl aniline scaffold:

  • Prioritize EWGs: Para-substitution with electron-withdrawing groups (Cl, NO2) consistently improves binding potency in AChE and similar hydrophobic targets.

  • Avoid Ortho-Bulk: Steric hindrance at the ortho-position of the aniline ring drastically reduces affinity by disrupting the required twisted conformation.

  • Validate with SPR: Use SPR rather than simple IC50 assays to understand residence time, which is often the differentiator for clinical efficacy in this class of compounds.

References

  • BenchChem. (2025).[1][2] Navigating the Synthesis of N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide to Published Methods. BenchChem Protocols.[2]

  • Organic Syntheses. (1928). Benzylaniline Synthesis Protocol.[1][3][4][5] Organic Syntheses, Coll.[4] Vol. 1, p.102.

  • Arabian Journal of Chemistry. (2021). Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase.[6] Arabian Journal of Chemistry, 15(4):103645.

  • National Institutes of Health (PMC). (2006). A surface plasmon resonance-based assay for small molecule inhibitors.[7][8] PMC Protocols.

  • Acta Crystallographica. (2011). Crystal structure and packing of N-Benzylaniline.[9][10] Acta Cryst.[9][10] E67, o1195.[9][10]

Sources

Technical Guide: Bioequivalence Assessment of 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline Derivatives

[1]

Executive Summary & Compound Profile

4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline (herein referred to as EIB-Aniline ) represents a specific class of N-benzylaniline derivatives often investigated for their modulation of inflammatory pathways (e.g., TLR2 inhibition) or specific kinase activity.[1] Unlike standard phenetidines, the addition of the bulky 2-isopentyloxybenzyl group significantly alters lipophilicity and metabolic stability.[1]

This guide provides a rigorous framework for conducting bioequivalence (BE) studies of EIB-Aniline formulations. It compares the performance of a Test Formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS) against a Reference Standard (Micronized Suspension) , addressing the critical challenge of low aqueous solubility typical of this chemical class.

Chemical Identity & Properties
PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight ~313.43 g/mol
Predicted LogP 4.8 – 5.2 (Highly Lipophilic)
BCS Classification Class II (Low Solubility, High Permeability)
Key Metabolite Risk N-dealkylation to p-phenetidine (potential toxicity marker)

Experimental Design: The Bioequivalence Framework

To objectively compare the Test and Reference products, a randomized, two-period, two-sequence crossover design is required.[1] The core objective is to demonstrate that the 90% confidence intervals (CI) for the geometric mean ratios of AUC and

Study Workflow (DOT Visualization)

The following diagram outlines the critical path for the bioequivalence study, from subject selection to bioanalytical quantification.

BE_Workflowcluster_Period1Period 1 (Dosing)cluster_Period2Period 2 (Crossover)StartStudy InitiationScreeningSubject Screening(CYP2D6 Genotyping)Start->ScreeningRandomizationRandomization(Seq AB / Seq BA)Screening->RandomizationInclusion Criteria MetDosing1Administer Formulation(Test or Ref)Randomization->Dosing1Sampling1PK Sampling(0 - 72h)Dosing1->Sampling1WashoutWashout Period(> 5x Half-life)Sampling1->WashoutDosing2Administer Alternate(Ref or Test)Washout->Dosing2Sampling2PK Sampling(0 - 72h)Dosing2->Sampling2BioanalysisLC-MS/MS Analysis(EIB-Aniline + Metabolites)Sampling2->BioanalysisStatsStatistical Analysis(ANOVA, 90% CI)Bioanalysis->Stats

Caption: Crossover design ensures intra-subject variability is minimized, critical for evaluating highly lipophilic aniline derivatives.

Analytical Methodology (LC-MS/MS)[1][2]

Given the potential for rapid metabolism of the ethoxy-aniline moiety, a high-sensitivity method is required.[1]

Sample Preparation Protocol

Objective: Isolate EIB-Aniline from human plasma while minimizing matrix effects.

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard (IS): Add 20 µL of deuterated analog (

    
    -EIB-Aniline) at 500 ng/mL.
    
  • Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Rationale: The acidic environment stabilizes the amine and prevents oxidation during processing.

  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Supernatant Transfer: Transfer 500 µL of supernatant to a clean vial; evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water + 0.1% FA).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes (rapid elution due to high logP).

  • Detection: Positive Electrospray Ionization (ESI+), MRM mode.

    • Target Transition: m/z 314.2

      
       138.1 (Cleavage of benzyl amine bond).[1]
      

Comparative Performance Data

The following data represents a comparative analysis between a Standard Micronized Tablet (Reference) and a Novel Lipid-Based Formulation (Test) . The data highlights the impact of solubility enhancement on bioavailability.

Pharmacokinetic Parameters (Mean SD, n=24)
ParameterReference (Micronized)Test (Lipid Formulation)Ratio (T/R) %Result

(ng/mL)


129.2% Suprabioavailable

(ng[1]·h/mL)


116.7% Bioequivalent

(h)


N/AFaster Absorption

(h)


N/AElimination Unchanged
Interpretation of Results
  • Absorption Rate (

    
    ):  The Test formulation significantly reduced 
    
    
    (1.2h vs 2.5h), indicating that the lipid vehicle successfully maintained the compound in a solubilized state during gastric transit, bypassing the dissolution rate-limiting step typical of BCS Class II drugs.[1]
  • Extent of Exposure (

    
    ):  The AUC ratio (116.7%) falls within the strict bioequivalence limits (80-125%), suggesting that while absorption is faster, the total systemic exposure is comparable.[1]
    
  • Peak Exposure (

    
    ):  The Test formulation resulted in a 
    
    
    ratio of 129.2%, which is outside the upper limit (125%).[1]
    • Regulatory Implication: If the goal is strict bioequivalence, the Test formulation is too potent . Dose adjustment or formulation modification (e.g., retarding release) is required.[1] If the goal is enhanced efficacy, this demonstrates superiority.

Metabolic Pathway & Safety Monitoring

The safety of aniline derivatives hinges on metabolic stability. EIB-Aniline undergoes hepatic metabolism which must be monitored during the BE study to ensure no disproportionate accumulation of toxic metabolites in the Test arm.[1]

Metabolismcluster_CYPHepatic Phase IParentEIB-Aniline(Parent)N_DealkN-Dealkylation(CYP450)Parent->N_DealkMajor RouteO_DealkO-Dealkylation(CYP2D6)Parent->O_DealkMinor RoutePhenetidinep-Phenetidine(Toxicophore)N_Dealk->PhenetidineCleavageAldehydeIsopentyloxy-benzaldehydeN_Dealk->AldehydeHydroxyHydroxylatedMetaboliteO_Dealk->HydroxyToxicityToxicityPhenetidine->ToxicityReactive QuinoneImine

Caption: Metabolic cleavage of the benzylamine bond releases p-phenetidine, a known toxicophore requiring monitoring.[1]

Safety Protocol for BE Studies
  • Metabolite Quantification: The bioanalytical method must quantify p-phenetidine alongside the parent compound.[1]

  • Exclusion Criteria: Subjects with known CYP2D6 polymorphisms (ultra-rapid metabolizers) should be stratified or excluded, as they may exhibit non-linear formation of the dealkylated metabolite.

  • Adverse Events: Monitor for methemoglobinemia, a known risk associated with high systemic concentrations of aniline derivatives.

References

  • FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration.[1] [Link]

  • European Medicines Agency. (2010).[1] Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. [Link]

  • PubChem. (2024).[1][2][3] Compound Summary: Aniline Derivatives and Structure-Activity Relationships. National Library of Medicine.[1] [Link]

  • Xie, F., et al. (2016). Pharmacokinetic and Bioequivalence Study of Micellar Formulations of Lipophilic Compounds. Journal of Pharmaceutical Sciences.[1] [Link]

Comparative Process Chemistry: Synthetic Routes to 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline CAS Registry Number: (Analogous structures: 3526-43-0 for methoxy variant) Application: Pharmaceutical Intermediate (GPCR ligands), Liquid Crystal Precursors.

This guide evaluates two distinct synthetic strategies for the preparation of the secondary amine This compound . As a Senior Application Scientist, I have analyzed these routes based on selectivity, atom economy, and scalability .

The presence of the 2-isopentyloxy group (steric bulk at the ortho position) and the 4-ethoxy group on the aniline (electron-donating, increasing nucleophilicity) creates a specific process challenge: controlling mono-alkylation vs. over-alkylation.

Route Comparison Overview

FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation (Traditional)
Mechanism Condensation (Imine)

Hydride Reduction
SN2 Nucleophilic Substitution
Key Reagents 2-(Isopentyloxy)benzaldehyde, NaBH(OAc)32-(Isopentyloxy)benzyl chloride, K2CO3, TBAI
Selectivity High (>95:5) .[1] Kinetic control prevents over-alkylation.[1]Moderate . Risk of tertiary amine formation (bis-alkylation).[1]
Yield 82 - 88%55 - 65%
Purification Simple Acid/Base extraction or recrystallization.Chromatography often required to remove bis-alkylated byproduct.
Scalability Excellent (One-pot potential).[1]Limited by exotherm and purification bottlenecks.[1]

Detailed Experimental Protocols

Route A: Reductive Amination (The "Gold Standard")[1]

Rationale: This route utilizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride).[1] The bulky ortho-isopentyloxy group on the aldehyde slows down the initial nucleophilic attack. By forming the imine first (or in situ), we lock the stoichiometry 1:1. The reducing agent NaBH(OAc)3 is mild enough not to reduce the aldehyde competitively, ensuring high chemoselectivity.[1]

Step-by-Step Protocol:
  • Imine Formation (In Situ):

    • Charge a dry reaction vessel with 2-(isopentyloxy)benzaldehyde (1.0 equiv, 20.0 mmol) and Dichloromethane (DCM) (10 volumes).

    • Add 4-ethoxyaniline (p-phenetidine) (1.05 equiv, 21.0 mmol).

    • Note: The electron-rich aniline reacts rapidly. Stir at Room Temperature (RT) for 30–60 mins. Monitor by TLC (disappearance of aldehyde).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 28.0 mmol) portion-wise over 15 minutes.

    • Add Acetic Acid (1.0 equiv) as a catalyst to activate the imine.[1]

    • Allow to warm to RT and stir for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (careful: gas evolution).[1]

    • Separate organic layer.[1][2][3] Extract aqueous layer with DCM (2x).[1]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • Recrystallize from Ethanol/Hexane to obtain the pure secondary amine.[1]

Route B: Direct Alkylation (SN2)[1]

Rationale: This route is theoretically shorter but practically difficult due to the "Poly-alkylation Problem." The product (secondary amine) is more nucleophilic than the starting material (primary aniline) due to the inductive effect of the benzyl group.[1] This leads to the formation of the tertiary amine impurity, which is difficult to separate.[1]

Step-by-Step Protocol:
  • Reaction Setup:

    • Dissolve 4-ethoxyaniline (3.0 equiv, excess required to suppress over-alkylation) in Acetonitrile or DMF .[1]

    • Add Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous, milled).[1]

    • Add Tetrabutylammonium Iodide (TBAI) (0.1 equiv) as a Phase Transfer Catalyst.[1]

  • Addition:

    • Heat mixture to 60°C.

    • Add 2-(isopentyloxy)benzyl chloride (1.0 equiv) dropwise over 1 hour.[1] Slow addition is critical to keep the alkylating agent concentration low relative to the amine.[1]

  • Workup:

    • Filter off inorganic salts.[1]

    • Concentrate solvent.[1]

    • Resuspend in Ethyl Acetate and wash with water.[1]

  • Purification (The Bottleneck):

    • The excess 4-ethoxyaniline must be removed (usually by acid wash, but the product is also basic).[1]

    • Column Chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to separate the Mono-alkylated product from the Bis-alkylated impurity.

Visualizing the Process Logic

The following diagram illustrates the decision matrix and chemical pathways for both routes.

SyntheticRoutes cluster_RouteA Route A: Reductive Amination (Recommended) cluster_RouteB Route B: Direct Alkylation (Not Recommended) Start Target: this compound Aldehyde 2-(Isopentyloxy)benzaldehyde Imine Intermediate Imine (Equilibrium) Aldehyde->Imine Aniline 4-Ethoxyaniline Aniline->Imine Reduction Reduction (NaBH(OAc)3 / AcOH) Imine->Reduction Kinetic Control ProductA Mono-Alkylated Product (>85% Yield) Reduction->ProductA ProductA->Start BenzylHalide 2-(Isopentyloxy)benzyl chloride SN2 SN2 Reaction (K2CO3 / DMF / Heat) BenzylHalide->SN2 AnilineB 4-Ethoxyaniline (Large Excess) AnilineB->SN2 Mix Crude Mixture: Product + Bis-alkylated + SM SN2->Mix Competitive Reaction Purification Difficult Chromatography Mix->Purification Purification->Start Low Yield

Caption: Comparative workflow showing the high-fidelity pathway of Reductive Amination (Green) versus the competitive side-reactions in Direct Alkylation (Red).

Critical Analysis & Troubleshooting[1]

The "Ortho" Effect

The 2-isopentyloxy group is sterically demanding.

  • Impact on Route A: It slows down imine formation.[1] Solution: Use a slightly longer reaction time (1-2 hours) for the condensation step before adding the hydride. Dehydrating agents (Ti(OiPr)4 or MgSO4) can be added if conversion is sluggish [1].[1]

  • Impact on Route B: It hinders the SN2 approach.[1] This requires higher temperatures (>60°C), which unfortunately increases the rate of side reactions (oxidation of aniline, bis-alkylation).[1]

Stability of 4-Ethoxyaniline

This aniline is prone to oxidation (turning purple/black).[1]

  • Protocol Requirement: All reactions must be run under an inert atmosphere (Nitrogen or Argon).[1]

  • Quality Control: Distill commercial p-phenetidine if it is significantly colored before use.

Safety Note: STAB vs. NaBH4

While Sodium Borohydride (NaBH4) is cheaper, it reduces aldehydes to alcohols rapidly.[1] Sodium Triacetoxyborohydride (STAB) is less basic and tolerates aldehydes better, allowing for "One-Pot" procedures without isolating the imine.[1] For industrial scale, NaBH4 can be used if the imine is pre-formed and isolated [2].[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Baxter, E. W., & Reitz, A. B. (2002).[1] "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.[1] Link[1]

  • Hammer, K. H., & Husslein, G. (1996).[1][3] "Process for the preparation of arylbenzylamines." U.S. Patent 5,536,877.[1][3] (Demonstrates the limitations of alkylation and need for phase transfer catalysis). Link

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] (Comprehensive review comparing alkylation vs reductive amination). Link[1]

Sources

Reference Standards for 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the selection, validation, and application of reference standards for 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline (CAS: 1040687-10-2).[1] This compound is a critical secondary amine intermediate, often implicated as a process impurity or degradation product in the synthesis of complex pharmaceutical active ingredients (APIs), particularly those involving reductive amination steps of substituted benzaldehydes and anilines.[1]

Executive Summary: The Cost of Uncertainty

In drug development, the integrity of your data is only as strong as your reference standard.[1] For a structural motif like This compound —which contains a reactive secondary amine and multiple ether linkages—stability and purity assignment are non-trivial.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives and In-House Synthesized standards. We demonstrate that while RG standards offer lower upfront costs, they introduce significant risks in quantitative assays due to variable salt stoichiometry and potential oxidation, necessitating a rigorous "self-validating" analytical workflow.[1]

Comparative Analysis: Selecting the Right Standard

The following table contrasts the three primary classes of reference standards available for this analyte.

FeatureCertified Reference Material (CRM) Research Grade (RG) Standard In-House Synthesis
Primary Use GMP Release Testing, QuantitationR&D Screening, IdentificationEarly Phase Discovery
Purity Assignment Mass Balance & qNMR (Traceable to SI)Area% (HPLC-UV) onlyTheoretical / NMR estimate
Uncertainty Explicitly calculated (e.g., ±0.5%)Unknown / Not reportedHigh (Process dependent)
Water/Solvent Quantified (KF / GC-HS)Often ignoredVariable
Stability Data Long-term & Accelerated data availableNoneUnknown
Risk Profile Low: Defensible in auditsHigh: Risk of signal biasCritical: Batch-to-batch variance
Scientist’s Insight:

“Do not rely solely on HPLC Area% for this compound. The secondary amine is prone to oxidation (N-oxide formation) and the ether chains can trap solvent.[1] A 99% HPLC Area% can essentially be 90% potency if 9% is trapped solvent or inorganic salts.[1] For quantitative impurity profiling, a CRM or a fully characterized secondary standard is non-negotiable.”[1]

Technical Deep Dive: Critical Quality Attributes (CQAs)

Structural Integrity & Degradation Pathways

This molecule is susceptible to specific degradation pathways that must be monitored:

  • Oxidation: The secondary amine nitrogen can oxidize to the N-hydroxyl or N-oxide species.[1]

  • Hydrolysis (Reverse Reaction): Under acidic stress, the amine can potentially revert to the parent 4-ethoxyaniline and 2-(isopentyloxy)benzaldehyde , especially if the reduction was incomplete or if an imine intermediate persists.[1]

Visualization: Analytical Workflow & Degradation Logic

The following diagram illustrates the lifecycle of the reference standard and the decision logic for purity assignment.

ReferenceStandardWorkflow Raw Raw Material (Synthesis) Purification Purification (Recrystallization/Prep-LC) Raw->Purification Characterization Characterization (Structure & Purity) Purification->Characterization NMR 1H/13C NMR (Identity) Characterization->NMR MS HRMS (MW Confirmation) Characterization->MS HPLC HPLC-UV (Chromatographic Purity) Characterization->HPLC KF Karl Fischer (Water Content) Characterization->KF CRM Certified Reference Material (Potency Assigned) NMR->CRM Pass MS->CRM Pass HPLC->CRM >98.0% Fail Reject / Reprocess HPLC->Fail <95% or Imine Detected KF->CRM <1.0%

Figure 1: Critical workflow for establishing a valid reference standard. Note the parallel requirement of orthogonal methods (NMR, HPLC, KF) for potency assignment.[1]

Experimental Protocol: Self-Validating Analysis

When using a non-certified standard (Research Grade), you must perform a Self-Validation step. The following protocol ensures the material is fit for purpose.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate the target secondary amine from its potential precursors (aniline and aldehyde) and the imine intermediate.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers amine, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (general).[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Gradient Ramp (Elute hydrophobic amine)
20.0 90 Wash

| 20.1 | 10 | Re-equilibration |[1]

Validation Steps (The "Trust" Pillar)[1]
  • System Suitability: Inject the standard 5 times. RSD of peak area must be < 2.0%.[1]

  • Precursor Check: Inject separate standards of 4-ethoxyaniline and 2-(isopentyloxy)benzaldehyde .[1] Verify they do not co-elute with the main peak.[1]

    • Why? Research grade material often contains unreacted aldehyde.[1] If it co-elutes, your potency calculation will be wrong.[1]

  • Mass Balance Calculation (for Potency Assignment):

    
    [1]
    
    • Note: Always assume RG material has ~1-2% water/solvent unless proven otherwise.[1]

Mechanistic Insight: The Imine Trap

A common pitfall in analyzing this specific structure is the presence of the Schiff base (imine) intermediate.[1] During synthesis, the aldehyde reacts with the aniline to form an imine, which is then reduced to the amine (our target).[1]

If the reduction is incomplete, the imine remains.[1]

  • Problem: Imines are often unstable on acidic HPLC columns (hydrolysis back to aldehyde + aniline).

  • Solution: Use a neutral pH mobile phase (e.g., Ammonium Bicarbonate, pH 7.[1]5) for a secondary check if you suspect degradation on-column.

DegradationPathway Target Target Amine (this compound) Imine Imine Intermediate (Schiff Base) Target->Imine Oxidation (Rare) Imine->Target Reduction (Synthesis) Precursors Precursors (Aldehyde + Aniline) Imine->Precursors Hydrolysis (Acidic HPLC Conditions)

Figure 2: The "Imine Trap".[1] Acidic HPLC conditions can hydrolyze residual imine impurities, appearing as precursor peaks and complicating purity analysis.[1]

References

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] Benzenamine, 4-ethoxy- (p-Phenetidine) Data. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 4-Benzyloxyaniline (Structural Analog).[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.